Becampanel
Description
Properties
IUPAC Name |
[(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H,12,15)(H,13,16)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMMCZFKUIJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172241 | |
| Record name | Becampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188696-80-2 | |
| Record name | Becampanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188696-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Becampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188696802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Becampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BECAMPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3D0O800AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Becampanel (AMP397): A Technical Overview of a Competitive AMPA Receptor Antagonist
DISCLAIMER: Publicly available information on Becampanel (AMP397) is limited due to the discontinuation of its clinical development. This guide synthesizes the available data on this compound and, where necessary, incorporates information from the broader class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, including the well-characterized compound Perampanel, to provide a comprehensive technical overview for research and drug development professionals.
Introduction
This compound, with the developmental code AMP397, is a quinoxalinedione derivative that functions as a potent and competitive antagonist of the AMPA receptor.[1] Developed by Novartis, it was investigated for its therapeutic potential in several neurological disorders, including epilepsy, neuropathic pain, and cerebral ischemia.[1] Despite promising initial preclinical data, this compound's clinical development was not completed, and it never reached the market.[1]
This document provides a detailed technical guide on this compound, summarizing its known properties, mechanism of action, and the scientific context of its development.
Core Compound Details
This compound is a synthetic molecule with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | ({[(2,3-Dihydroxy-7-nitro-5-quinoxalinyl)methyl]amino}methyl)phosphonic acid |
| Development Code | AMP397 |
| Chemical Formula | C₁₀H₁₁N₄O₇P |
| Molecular Weight | 330.19 g/mol |
| CAS Number | 188696-80-2 |
| Mechanism of Action | Competitive AMPA Receptor Antagonist |
| Reported IC₅₀ | 11 nM[1] |
Mechanism of Action: Competitive AMPA Receptor Antagonism
This compound exerts its pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the AMPA receptor. This receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system.
The Glutamatergic Synapse and AMPA Receptors
Glutamate is the primary excitatory neurotransmitter in the brain. Upon its release from a presynaptic neuron, it binds to various postsynaptic receptors, including AMPA receptors. The binding of glutamate to AMPA receptors opens a transmembrane ion channel, leading to an influx of sodium ions (Na⁺) and, to a lesser extent, calcium ions (Ca²⁺). This influx causes depolarization of the postsynaptic membrane, bringing the neuron closer to its firing threshold and thus propagating the nerve impulse.
This compound's Competitive Inhibition
As a competitive antagonist, this compound directly competes with glutamate for the same binding site on the AMPA receptor. By occupying this site, this compound prevents glutamate from binding and activating the receptor, thereby reducing the influx of positive ions and dampening excitatory neurotransmission. This mechanism is crucial in conditions characterized by excessive glutamatergic activity, such as epilepsy and excitotoxicity-induced neuronal damage in stroke.
Therapeutic Indications and Preclinical Evidence
This compound was investigated for several conditions where excessive glutamatergic signaling is implicated. While specific data for this compound is scarce, the rationale for its investigation is based on the known roles of AMPA receptors in these pathologies.
Epilepsy
Epileptic seizures are characterized by synchronized, excessive neuronal firing. By blocking AMPA receptors, this compound was expected to reduce the rapid excitatory signaling that underlies seizure generation and propagation.
Neuropathic Pain
In neuropathic pain states, peripheral nerve damage can lead to central sensitization, a process involving the hyperexcitability of neurons in the spinal cord and brain. AMPA receptors play a critical role in this process. Antagonism of these receptors is a therapeutic strategy to dampen this hyperexcitability and reduce pain perception.
Cerebral Ischemia
During a stroke, the interruption of blood flow leads to a massive release of glutamate, a phenomenon known as excitotoxicity. This excess glutamate over-activates its receptors, including AMPA receptors, leading to a toxic influx of ions and subsequent neuronal death. By blocking AMPA receptors, this compound was hypothesized to be neuroprotective in the context of cerebral ischemia.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not publicly available. However, based on standard pharmacological practices for characterizing an AMPA receptor antagonist, the following methodologies would have been employed.
AMPA Receptor Binding Assay (Illustrative Protocol)
This type of assay is used to determine the binding affinity (e.g., IC₅₀ or Ki) of a compound for the AMPA receptor.
-
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the AMPA receptor.
-
Materials:
-
Synaptic membrane preparations from rodent brains (e.g., cortex or hippocampus).
-
Radioligand, such as [³H]AMPA.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with KSCN to enhance agonist binding).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Incubate the synaptic membranes with the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
In Vivo Models of Efficacy (Illustrative Examples)
-
Epilepsy: Maximal Electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizure models in rodents would be used to assess anticonvulsant activity.
-
Neuropathic Pain: The Chung model (spinal nerve ligation) or the Brennan model (plantar incision) in rats would be employed to induce neuropathic pain, followed by assessment of mechanical allodynia and thermal hyperalgesia after this compound administration.
-
Cerebral Ischemia: A middle cerebral artery occlusion (MCAO) model in rodents would be used to mimic stroke. The neuroprotective effects of this compound would be evaluated by measuring infarct volume and neurological deficits.
Quantitative Data
The only publicly available quantitative data point for this compound is its IC₅₀ of 11 nM for the AMPA receptor.[1] For context, the following table presents illustrative preclinical and clinical pharmacokinetic and efficacy data for the non-competitive AMPA receptor antagonist, Perampanel. It is important to note that these values are not directly transferable to this compound but provide an example of the types of data that would have been generated during its development.
Table 1: Illustrative Data for Perampanel (Not this compound)
| Parameter | Species | Value | Reference |
| Pharmacodynamics | |||
| IC₅₀ (AMPA-induced Ca²⁺ influx) | Rat Cortical Neurons | 93 nM | (Hanada et al., 2011) |
| Pharmacokinetics | |||
| Tₘₐₓ (oral) | Human | 0.5 - 2.5 h | (Patsalos, 2015) |
| t₁/₂ (terminal half-life) | Human | ~105 h | (Patsalos, 2015) |
| Protein Binding | Human | ~95% | (Patsalos, 2015) |
| Clinical Efficacy (Adjunctive Therapy for Partial-Onset Seizures) | |||
| Median Seizure Frequency Reduction (8 mg/day) | Human | 26-31% | (French et al., 2012; Krauss et al., 2012) |
| 50% Responder Rate (8 mg/day) | Human | 33-38% | (French et al., 2012; Krauss et al., 2012) |
Conclusion
This compound (AMP397) is a potent, competitive AMPA receptor antagonist that showed initial promise for the treatment of epilepsy, neuropathic pain, and cerebral ischemia. Its development was discontinued, and as a result, there is a significant lack of detailed public data on its preclinical and clinical profile. This technical guide has provided an overview of its known characteristics and the scientific rationale for its development, supplemented with illustrative information from the broader class of AMPA receptor antagonists. Further understanding of this compound's properties would require access to the proprietary data from its original development program.
References
An In-depth Technical Guide to Becampanel: A Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Becampanel (development code AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the quinoxalinedione class of compounds, this compound has been investigated for its therapeutic potential in neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and the experimental methodologies used to characterize its pharmacological profile. While clinical development of this compound was not completed, the preclinical data highlight its significant activity as an AMPA receptor antagonist.[1] This guide is intended for researchers and drug development professionals interested in the pharmacology of AMPA receptor antagonists and the methodologies for their evaluation.
Introduction to this compound and AMPA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic receptors. The ionotropic glutamate receptors include N-methyl-D-aspartate (NMDA) receptors, kainate receptors, and AMPA receptors. AMPA receptors are responsible for the majority of fast excitatory synaptic transmission and play a critical role in synaptic plasticity, learning, and memory.
Overactivation of AMPA receptors is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, ischemic stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS). Consequently, the development of AMPA receptor antagonists has been a key focus of neuroscience research. These antagonists can be broadly categorized as competitive, non-competitive, and uncompetitive, based on their mechanism of interaction with the receptor.
This compound is a competitive antagonist, meaning it binds to the same site on the AMPA receptor as the endogenous agonist, glutamate, thereby preventing receptor activation.[1] This mode of action offers a direct way to modulate excitatory neurotransmission.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | ({[(7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}methyl)phosphonic acid | PubChem CID: 5491960 |
| Molecular Formula | C10H11N4O7P | [1] |
| Molecular Weight | 330.19 g/mol | |
| CAS Number | 188696-80-2 | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the AMPA receptor. This has been characterized through various in vitro and in vivo studies.
In Vitro Pharmacology
The potency of this compound as a competitive AMPA receptor antagonist has been determined through radioligand binding assays and electrophysiological studies.
| Parameter | Value | Method | Reference |
| IC50 | 11 nM | Competitive binding assay against AMPA receptor |
Signaling Pathway
This compound, by blocking the AMPA receptor, inhibits the downstream signaling cascades initiated by glutamate binding. This includes the prevention of ion influx (primarily Na+ and Ca2+) and subsequent cellular responses. The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AMPA receptor antagonists. The following sections describe standard experimental protocols that can be used to characterize compounds like this compound.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the AMPA receptor.
Materials:
-
[3H]-AMPA (radioligand)
-
Rat cortical membrane preparation
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the rat cortical membrane preparation, [3H]-AMPA, and either buffer (for total binding), a saturating concentration of a known AMPA antagonist (for non-specific binding), or the test compound (this compound).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application and the effect of antagonists.
Objective: To characterize the inhibitory effect of this compound on AMPA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal pipette solution
-
AMPA (agonist)
-
This compound
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Form a gigaseal between the patch pipette and the cell membrane of a neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply AMPA to the cell to evoke an inward current.
-
Co-apply this compound with AMPA and measure the reduction in the current amplitude.
-
Perform dose-response experiments to determine the IC50 of this compound.
In Vivo Anticonvulsant Models
Animal models of seizures are essential for evaluating the potential therapeutic efficacy of antiepileptic drugs.
The MES test is a model of generalized tonic-clonic seizures.
Objective: To assess the ability of this compound to prevent seizure spread.
Procedure:
-
Administer this compound (or vehicle) to rodents (mice or rats) at various doses.
-
At the time of expected peak effect, deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.
The PTZ test is a model of myoclonic and clonic seizures.
Objective: To evaluate the efficacy of this compound against chemically induced seizures.
Procedure:
-
Administer this compound (or vehicle) to rodents.
-
After a set pretreatment time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
-
Observe the animals for seizure activity and record the latency to and severity of seizures.
-
Determine the ED50 of this compound for preventing or delaying the onset of seizures.
Pharmacokinetics and Toxicology
Due to the discontinuation of its clinical development, detailed pharmacokinetic and toxicology data for this compound in humans are not publicly available. Preclinical studies in animal models would have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin. For a comprehensive evaluation, the following parameters would be determined:
| Pharmacokinetic Parameter | Description |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit time. |
Toxicology studies would typically involve acute and chronic dosing in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Conclusion
This compound is a potent and selective competitive AMPA receptor antagonist that demonstrated significant preclinical activity. The information and experimental protocols outlined in this technical guide provide a framework for the evaluation of similar compounds targeting the AMPA receptor. While this compound itself did not proceed to clinical use, the study of such molecules continues to be a promising avenue for the development of novel therapeutics for a range of neurological disorders. Further research into the structure-activity relationships of quinoxalinedione derivatives and other classes of AMPA receptor antagonists may lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
The Role of AMPA Receptor Antagonism in Neuropathic Pain: A Technical Overview of Becampanel and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant therapeutic challenge. The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a key player in the central sensitization processes that underpin neuropathic pain. This technical guide explores the therapeutic potential of AMPA receptor antagonism in treating neuropathic pain, with a primary focus on the investigational drug becampanel. Due to the discontinuation of this compound's clinical development, this guide will also leverage the extensive preclinical data of perampanel, a structurally distinct but mechanistically similar AMPA receptor antagonist, to provide a comprehensive overview of the core principles and experimental findings in this area.
Introduction: this compound and the Rationale for AMPA Receptor Antagonism
This compound (AMP397) is a competitive AMPA receptor antagonist that was investigated by Novartis for the treatment of epilepsy and neuropathic pain.[1] It exhibits a high affinity for the AMPA receptor, with an IC50 value of 11 nM.[1][2] The rationale for targeting AMPA receptors in neuropathic pain stems from their critical role in mediating fast excitatory synaptic transmission in the spinal cord's dorsal horn, a key site for pain processing. Nerve injury leads to an upregulation and altered function of AMPA receptors, contributing to the hyperexcitability of nociceptive neurons and the manifestation of pain hypersensitivity. While this compound's journey to the clinic was halted, the principle of AMPA receptor antagonism continues to be a valid and promising strategy for neuropathic pain management.
Mechanism of Action: The AMPA Receptor Signaling Pathway in Neuropathic Pain
In neuropathic pain states, there is an increased release of glutamate from primary afferent nerve terminals in the dorsal horn. This leads to excessive activation of post-synaptic AMPA receptors on second-order neurons. This over-activation triggers a cascade of downstream signaling events that contribute to central sensitization.
Key events in this pathway include:
-
Increased Calcium Influx: Pathological conditions can lead to the expression of calcium-permeable AMPA receptors (lacking the GluA2 subunit), resulting in enhanced intracellular calcium concentrations.
-
Activation of Second Messengers: Elevated intracellular calcium activates a host of downstream signaling molecules, including protein kinase C (PKC), protein kinase A (PKA), and calcium/calmodulin-dependent protein kinase II (CaMKII).
-
Phosphorylation and Trafficking of AMPA Receptors: These kinases phosphorylate AMPA receptor subunits, leading to their increased insertion into the postsynaptic membrane and enhanced channel conductance. This positive feedback loop further amplifies synaptic responses.
-
Gene Expression Changes: Long-term changes in neuronal excitability are mediated by the activation of transcription factors, leading to altered expression of proteins involved in nociception.
This compound, as a competitive antagonist, and perampanel, as a non-competitive antagonist, act to dampen this pathological signaling cascade by blocking the activation of AMPA receptors, thereby reducing neuronal hyperexcitability and alleviating pain.
Preclinical Efficacy: Insights from Perampanel Studies
Given the limited publicly available data on this compound in neuropathic pain models, this section summarizes key quantitative findings from preclinical studies of perampanel. These studies predominantly utilize the Chronic Constriction Injury (CCI) model, a widely accepted rodent model of neuropathic pain.
Quantitative Data from Preclinical Studies
| Compound | Animal Model | Pain Modality | Test | Dose (Route) | Efficacy | Reference |
| Perampanel | Rat, CCI | Mechanical Allodynia | von Frey | 3 mg/kg & 6 mg/kg (p.o.) | Significant attenuation of mechanical hyperalgesia | [3] |
| Perampanel | Rat, CCI | Cold Allodynia | Acetone Test | 3 mg/kg & 6 mg/kg (p.o.) | Significant attenuation of cold allodynia | [3] |
| Perampanel | Rat, CCI | Heat Hyperalgesia | Plantar Test | 3 mg/kg & 6 mg/kg (p.o.) | Significant attenuation of heat hyperalgesia | |
| Perampanel | Mouse, CCI | Mechanical Allodynia | von Frey | 5 mg/kg (p.o., acute) | Significant reduction in paw withdrawal | |
| Perampanel | Mouse, CCI | Mechanical Hyperalgesia | Randall-Selitto | 5 mg/kg (p.o., acute) | Significant increase in paw withdrawal latency | |
| Perampanel | Mouse, CCI | Mechanical Allodynia | von Frey | 3 mg/kg/day (p.o., repeated) | Significant and sustained antiallodynic effect | |
| Perampanel | Rat, CCI | Mechanical Hyperalgesia | Electronic von Frey | 10, 30, 100 µg (i.t.) | Dose-dependent inhibition of mechanical hyperalgesia | |
| Perampanel | Rat, CCI | Cold Hyperalgesia | Cold Plate | 10, 30, 100 µg (i.t.) | Dose-dependent inhibition of cold hyperalgesia |
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking features of human neuropathic pain conditions.
Objective: To create a peripheral nerve injury that results in persistent pain behaviors.
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
Surgical Procedure:
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with a specific suture material (e.g., 4-0 chromic gut or silk). The ligatures are tied with just enough tension to cause a slight constriction of the nerve without arresting circulation.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same surgical procedure, including nerve exposure, but without nerve ligation.
Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing typically commences several days after surgery, once the neuropathic pain phenotype is established.
Behavioral Assays for Neuropathic Pain
Principle: This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Apparatus: A set of calibrated von Frey filaments of increasing stiffness.
Procedure:
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimatize.
-
The von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The "up-down" method is typically used to determine the 50% paw withdrawal threshold. The test begins with a mid-range filament. If there is a withdrawal response, a weaker filament is used next. If there is no response, a stronger filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Principle: This test measures the withdrawal threshold to a noxious pressure stimulus.
Apparatus: A pressure applicator with a blunt conical tip connected to a force transducer.
Procedure:
-
The animal's hind paw is placed on a platform under the applicator tip.
-
A linearly increasing pressure is applied to the dorsal surface of the paw.
-
The pressure at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
A cut-off pressure is set to prevent tissue damage.
Conclusion and Future Directions
The investigation of this compound, despite its discontinuation, has contributed to the understanding of the crucial role of AMPA receptors in the pathophysiology of neuropathic pain. Preclinical studies with perampanel have further solidified the therapeutic potential of AMPA receptor antagonism, demonstrating significant efficacy in well-established animal models of neuropathic pain. Future research in this area should focus on developing AMPA receptor antagonists with improved side-effect profiles, potentially through subunit-specific modulation or by targeting the downstream signaling pathways. The translation of these promising preclinical findings into effective and safe clinical therapies for neuropathic pain remains a key objective for the field.
References
Becampanel for Cerebral Ischemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of becampanel and its closely related analogue, perampanel, for use in cerebral ischemia research. This compound, a competitive AMPA receptor antagonist, and perampanel, a non-competitive antagonist, offer significant neuroprotective potential by targeting the excitotoxic cascade initiated during ischemic events. This document outlines their mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a quinoxalinedione derivative that acts as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In the context of cerebral ischemia, the reduction in blood flow leads to a massive release of the excitatory neurotransmitter glutamate. This excess glutamate persistently activates AMPA receptors, causing an influx of Na+ and Ca2+ into neurons. The resulting ionic imbalance leads to cytotoxic edema, activation of apoptotic pathways, and ultimately, neuronal death. By competitively binding to the AMPA receptor, this compound blocks glutamate from activating the receptor, thereby mitigating the downstream neurotoxic effects.
Perampanel, a clinically approved anti-epileptic drug, functions as a selective, non-competitive antagonist of the AMPA receptor.[2][3] It allosterically inhibits the receptor, preventing ion channel opening even when glutamate is bound.[4] Due to its clinical availability and extensive research, data on perampanel is more abundant and provides valuable insights into the therapeutic potential of AMPA receptor antagonism in stroke.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and perampanel from various in vitro and in vivo studies.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 | Source |
| This compound | AMPA Receptor | Not Specified | 11 nM | [1] |
| Perampanel | AMPA Receptor | AMPA-induced Ca2+ influx in cultured rat cortical neurons | 93 nM | |
| Perampanel | AMPA Receptor | Inhibition of AMPA receptor-mediated ion currents in human epileptic and non-epileptic brain tissue | 2.6 - 7.0 µM | |
| Perampanel | AMPA Receptor | Inhibition of kainate-evoked AMPA receptor currents in cultured rat hippocampal neurons | 0.56 µM | |
| Perampanel | AMPA Receptor | Inhibition of AMPA receptor-mediated field excitatory postsynaptic potentials in rat hippocampal slices | 0.23 µM |
Table 2: Preclinical Efficacy in Animal Models of Cerebral Ischemia
| Compound | Animal Model | Dosage and Administration | Key Findings | Source |
| Perampanel | Rat; Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg, oral, 1 hour before MCAO | Significantly reduced brain edema, infarct volume, and neuronal apoptosis. Improved functional outcomes. | |
| Perampanel | Rat; MCAO | 1.5 mg/kg, intraperitoneal, post-ischemia | Reduced brain edema and infarct volumes; improved motor function. | |
| Perampanel | Rat; MCAO | 1.5 mg/kg, intraperitoneal, for 1, 3, or 5 days post-reperfusion | Significantly reduced neurological damage and infarct percentage. Improved motor coordination and grip strength. | |
| Perampanel | Rat; Pial Vessel Disruption (PVD) | 3 mg/kg, intraperitoneal, 1 hour post-PVD and daily for 2 days | Significantly inhibited hippocampal neurodegeneration and long-term potentiation deficits. Attenuated motor deficits and cognitive impairment. | |
| Perampanel | Neonatal Rat; Photothrombotic Stroke | Intrathecal injection of PER-loaded PLGA nanoparticles | Decreased infarct size and improved motor function. Reduced pro-inflammatory cytokines. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and perampanel for cerebral ischemia.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the CCA.
-
Make a small incision in the ECA.
-
Insert the silicon-coated 4-0 nylon monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
For transient ischemia, the filament is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Suture the incision and allow the animal to recover.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
OGD is a common in vitro model to simulate ischemic conditions in cell cultures or brain slices.
Materials:
-
Primary neuronal cell culture or brain slices
-
Glucose-free DMEM or artificial cerebrospinal fluid (aCSF)
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
Standard incubator (95% air, 5% CO2)
Procedure:
-
Replace the normal culture medium with deoxygenated, glucose-free medium.
-
Place the culture plates or slices in a hypoxic chamber for a defined period (e.g., 30-120 minutes) to induce ischemic-like injury.
-
For reperfusion studies, return the cells or slices to normal glucose-containing medium and a standard incubator for a specified duration.
Outcome Assessment: Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.
Materials:
-
Rat brain
-
2% TTC solution in phosphate-buffered saline (PBS)
-
4% paraformaldehyde solution
-
Brain matrix or microtome
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sacrifice the animal at a predetermined time point after ischemia (e.g., 24 or 48 hours).
-
Rapidly remove the brain and chill it at -20°C for 20-30 minutes to harden the tissue for slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue with intact mitochondrial dehydrogenase activity will stain red, while infarcted tissue will remain white.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture images of the slices and calculate the infarct volume using image analysis software. The infarct area is typically calculated indirectly to account for edema: (Area of contralateral hemisphere) - (Area of non-infarcted ipsilateral hemisphere).
Outcome Assessment: Apoptosis Detection (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., Triton X-100 or proteinase K)
-
Fluorescence microscope
Procedure:
-
Prepare the brain tissue sections and fix them.
-
Permeabilize the tissue to allow the enzyme to access the cell nuclei.
-
Incubate the sections with the TdT enzyme and labeled dUTPs. The TdT enzyme will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Wash the sections to remove unincorporated nucleotides.
-
If an indirect detection method is used, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.
-
Visualize the stained sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence.
Outcome Assessment: Cognitive Function (Y-Maze Test)
The Y-maze test is used to assess spatial working memory in rodents based on their innate tendency to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms
-
Rodent subject
-
Video tracking software (optional, but recommended)
Procedure:
-
Place the rodent in the center of the Y-maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An "alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A decrease in the percentage of spontaneous alternation indicates a deficit in spatial working memory.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity
Caption: AMPA Receptor-Mediated Excitotoxicity Pathway in Cerebral Ischemia.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical Workflow for this compound in a Cerebral Ischemia Model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Becampanel: A Technical Guide to a Quinoxalinedione-Derived AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Becampanel (INN; development code AMP397) is a potent and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. As a quinoxalinedione derivative, its unique structure allows it to interfere with glutamatergic signaling. Investigated by Novartis, this compound showed potential as an anticonvulsant for epilepsy, as well as a therapeutic agent for neuropathic pain and cerebral ischemia. Despite its promising preclinical profile, this compound never completed clinical trials. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental framework used to characterize such compounds.
Chemical and Pharmacological Properties
This compound is a synthetic compound belonging to the quinoxalinedione class of molecules. Its chemical structure is characterized by a nitro-substituted quinoxaline-2,3-dione core linked to a methylphosphonic acid group. This structure is crucial for its specific interaction with the AMPA receptor.
| Property | Value | Source(s) |
| IUPAC Name | ({[(2,3-Dihydroxy-7-nitro-5-quinoxalinyl)methyl]amino}methyl)phosphonic acid | [1][2] |
| Development Code | AMP397 | [1][3][4] |
| CAS Number | 188696-80-2 | |
| Molecular Formula | C₁₀H₁₁N₄O₇P | |
| Molar Mass | 330.193 g·mol⁻¹ | |
| Mechanism of Action | Competitive Antagonist of the AMPA Receptor | |
| IC₅₀ | 11 nM |
Mechanism of Action: Targeting Glutamatergic Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the brain. Its effects are mediated by ionotropic receptors, including the AMPA receptor. Upon binding glutamate, the AMPA receptor channel opens, allowing an influx of sodium ions (Na⁺) which depolarizes the neuron, leading to an excitatory postsynaptic potential and increasing the likelihood of firing an action potential.
In pathological conditions such as epilepsy, excessive glutamatergic activity can lead to neuronal hyperexcitability and seizures. This compound functions as a competitive antagonist, meaning it directly competes with glutamate for the same binding site on the AMPA receptor. By occupying this site, this compound prevents glutamate from binding and activating the receptor, thereby inhibiting the influx of Na⁺ and reducing neuronal excitability.
This compound competitively inhibits the AMPA receptor.
Investigated Therapeutic Applications
This compound was primarily investigated for its potential as an antiepileptic drug (AED). By dampening excessive excitatory signaling, a common mechanism in seizure generation, it was a promising candidate for epilepsy treatment. The therapeutic rationale extended to other neurological conditions characterized by glutamate-mediated excitotoxicity, including neuropathic pain and cerebral ischemia. However, development was halted, and it never completed clinical trials to formally establish efficacy and safety in humans.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published due to its discontinued development. However, a standard methodology to determine its primary pharmacodynamic property, the IC₅₀ value, would involve a competitive radioligand binding assay.
Protocol: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the concentration of this compound that inhibits 50% (IC₅₀) of a specific radioligand binding to the AMPA receptor.
Materials:
-
Isolated cell membranes expressing human AMPA receptors.
-
Radioligand (e.g., [³H]AMPA).
-
This compound (unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
Microplate harvester.
Methodology:
-
Preparation: A dilution series of this compound is prepared in the assay buffer.
-
Incubation: The cell membranes, a fixed concentration of the radioligand ([³H]AMPA), and varying concentrations of this compound are incubated together in microplate wells. Control wells contain membranes and radioligand only (total binding) or membranes, radioligand, and a saturating concentration of a known non-radioactive AMPA agonist/antagonist (non-specific binding).
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a microplate harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition by this compound at each concentration is determined. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Workflow for an in vitro competitive binding assay.
Logical Classification
This compound's classification is based on its chemical structure and pharmacological action. This hierarchical relationship helps in understanding its place among other neurological drug candidates.
Classification of this compound.
Conclusion
This compound is a well-defined quinoxalinedione derivative that acts as a potent and competitive AMPA receptor antagonist. Its ability to modulate excitatory neurotransmission made it a subject of investigation for epilepsy and other neurological disorders driven by glutamate excitotoxicity. While it did not progress through clinical development, the study of this compound and related compounds has contributed significantly to the understanding of the AMPA receptor as a valid therapeutic target. The principles and experimental protocols used to characterize its activity remain fundamental in the ongoing search for novel central nervous system therapeutics.
References
Becampanel: A Technical Guide to its Competitive Antagonist Properties at the AMPA Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becampanel (AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] As a member of the quinoxalinedione class of compounds, it was developed by Novartis for the potential treatment of epilepsy and other neurological disorders characterized by excessive excitatory neurotransmission. Although its clinical development was not completed, this compound remains a significant tool compound for researchers studying the physiological and pathological roles of AMPA receptors. This technical guide provides an in-depth overview of the competitive antagonist properties of this compound, including available quantitative data, relevant experimental protocols, and associated signaling pathways.
Core Properties of this compound
This compound is a quinoxalinedione derivative with the chemical name ({[(2,3-Dihydroxy-7-nitro-5-quinoxalinyl)methyl]amino}methyl)phosphonic acid. It acts as a competitive antagonist at the AMPA receptor, meaning it binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.
Quantitative Data
Quantitative analysis of this compound's inhibitory activity has been reported, with a key parameter being its half-maximal inhibitory concentration (IC50). While comprehensive public data on this compound's binding affinity (Ki) and antagonist potency (pA2) are limited, the available information positions it as a high-affinity ligand for the AMPA receptor.
| Compound | Parameter | Value | Receptor/System | Reference |
| This compound (AMP397) | IC50 | 11 nM | AMPA Receptor |
Mechanism of Action: Competitive Antagonism
This compound's mechanism of action is centered on its competitive binding to the ligand-binding domain of the AMPA receptor. This reversible interaction at the glutamate binding site prevents the conformational changes necessary for ion channel opening, thus inhibiting the influx of sodium and calcium ions that mediate excitatory postsynaptic potentials.
Experimental Protocols
The characterization of this compound and other competitive AMPA receptor antagonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In the case of this compound, a competitive binding assay would be employed to measure its ability to displace a radiolabeled AMPA receptor agonist or antagonist.
Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus) as a source of AMPA receptors.
-
Radioligand: [³H]-AMPA or another suitable radiolabeled AMPA receptor ligand.
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a non-labeled AMPA receptor agonist (e.g., L-glutamate).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane preparation in the assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a saturating concentration of a non-labeled agonist instead of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology allows for the functional assessment of a compound's effect on ion channel activity in individual neurons. This technique can be used to confirm the antagonist activity of this compound and to determine its potency in a functional context.
Objective: To measure the inhibitory effect of this compound on AMPA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
External solution (Artificial Cerebrospinal Fluid - ACSF).
-
Internal solution for the patch pipette.
-
AMPA (agonist).
-
This compound (antagonist).
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with the internal solution.
-
Giga-seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -70 mV) to record AMPA receptor-mediated inward currents.
-
Agonist Application: Apply a known concentration of AMPA to the neuron to elicit a baseline current response.
-
Antagonist Application: Co-apply this compound with AMPA and record the resulting current. Perform this for a range of this compound concentrations.
-
Data Analysis: Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Signaling Pathways
This compound, by blocking the AMPA receptor, inhibits the canonical signaling pathway initiated by glutamate binding. This pathway is fundamental to fast excitatory synaptic transmission and plays a critical role in synaptic plasticity.
Upon binding of glutamate, the AMPA receptor channel opens, leading to an influx of Na+ and, for Ca2+-permeable AMPA receptors, Ca2+ ions. This influx causes depolarization of the postsynaptic membrane. The subsequent increase in intracellular Ca2+ can activate a cascade of downstream signaling molecules, including protein kinases such as CaMKII and PKC, which are crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. By competitively inhibiting glutamate binding, this compound prevents these initial events, thereby dampening excitatory signaling and modulating synaptic plasticity.
Conclusion
This compound is a well-characterized competitive antagonist of the AMPA receptor, demonstrating high potency in vitro. While its clinical development was halted, it serves as a valuable pharmacological tool for investigating the roles of AMPA receptors in normal brain function and in pathological conditions such as epilepsy and neurodegeneration. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers utilizing this compound in their studies. Further investigation into its subunit selectivity and in vivo efficacy would provide a more complete understanding of its pharmacological profile.
References
Becampanel: An In-Depth Technical Analysis of a Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Becampanel (development code: AMP397) is a potent, competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of excitatory neurotransmission in the central nervous system (CNS).[1][2] Developed by Novartis, this quinoxalinedione derivative was investigated for its therapeutic potential in conditions characterized by excessive glutamatergic activity, including epilepsy, neuropathic pain, and cerebral ischemia.[1][2] Despite its high potency, this compound did not complete clinical trials.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental framework used to characterize such compounds. Due to the limited publicly available data for this compound, this guide synthesizes known information and presents standardized protocols relevant to its class of compounds.
Core Mechanism of Action
This compound functions as a competitive antagonist at the AMPA-type ionotropic glutamate receptor. Unlike non-competitive antagonists that bind to an allosteric site, this compound directly competes with the endogenous ligand, glutamate, at its binding site on the receptor protein. By occupying this site, this compound prevents the glutamate-induced conformational change necessary for ion channel opening, thereby inhibiting the influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron. This action effectively dampens or blocks fast excitatory synaptic transmission.
Signaling Pathway of Competitive AMPA Receptor Antagonism
Caption: Competitive antagonism by this compound at the AMPA receptor.
Pharmacological Profile
The primary quantitative data point available for this compound is its high inhibitory potency. The limited public data precludes a more extensive summary of its binding affinities across different AMPA receptor subunit compositions or its pharmacokinetic profile in preclinical species.
| Parameter | Value | Compound | Receptor/Assay | Source |
| IC₅₀ | 11 nM | This compound (AMP397) | AMPA Receptor |
Table 1: In Vitro Potency of this compound.
Key Experimental Methodologies
Characterizing a competitive AMPA receptor antagonist like this compound involves a suite of standardized in vitro and in vivo assays. The following sections detail the typical protocols used in the industry.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for the AMPA receptor by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]AMPA).
Protocol:
-
Tissue Preparation: Cerebral cortices from adult rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to yield a crude synaptic membrane preparation.
-
Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of [³H]AMPA and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a displacement curve, from which the IC₅₀ (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Workflow for Competitive Binding Assay
Caption: Workflow for determining AMPA receptor binding affinity.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through AMPA receptors in response to glutamate and the inhibitory effect of the antagonist.
Protocol:
-
Cell Preparation: Primary neurons (e.g., from embryonic rat hippocampus) are cultured, or acute brain slices are prepared.
-
Recording: A glass micropipette forms a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to gain "whole-cell" access. The neuron's membrane potential is clamped at a fixed voltage (e.g., -70 mV).
-
Agonist Application: A solution containing an AMPA receptor agonist (e.g., glutamate or AMPA) is rapidly perfused over the neuron, evoking an inward electrical current.
-
Antagonist Application: The experiment is repeated with the co-application of this compound at various concentrations.
-
Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of this compound is measured to determine the IC₅₀ for channel blockade.
Workflow for Electrophysiological Recording
Caption: Workflow for patch-clamp analysis of AMPA receptor antagonism.
In Vivo Anticonvulsant Models
To assess efficacy, this compound would have been tested in rodent models of seizures, such as the Maximal Electroshock (MES) test.
Protocol:
-
Animal Dosing: Groups of mice or rats are administered various doses of this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Seizure Induction: After a set pretreatment time, a brief electrical stimulus is applied through corneal electrodes, inducing a tonic hindlimb extension seizure in control animals.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated. This data is used to determine the ED₅₀ (Effective Dose in 50% of the population), a key measure of in vivo potency.
Summary and Conclusion
This compound (AMP397) is a quinoxalinedione-class molecule that acts as a potent and competitive antagonist of the AMPA receptor, with a reported IC₅₀ of 11 nM. Its mechanism involves direct competition with glutamate, thereby preventing ion channel opening and reducing excitatory neurotransmission. While it was investigated by Novartis for several CNS disorders, its clinical development was discontinued. The lack of extensive public data on this compound limits a full characterization, but an understanding of its target and mechanism allows for the definition of standard preclinical assays, including competitive binding, electrophysiology, and in vivo seizure models, which form the cornerstone of development for this class of compounds.
References
Becampanel: A Technical Overview of a Competitive AMPA Receptor Antagonist
Executive Summary
Becampanel (development code: AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Novartis, it was investigated for its therapeutic potential in neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy, neuropathic pain, and cerebral ischemia. Despite its promising in vitro activity, this compound's clinical development was discontinued, and it never reached the market. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, physicochemical properties, and the general experimental approaches likely used in its evaluation. Due to the limited publicly available data on this compound, this guide also incorporates general principles of competitive AMPA receptor antagonism and drug development to provide a broader context for researchers and drug development professionals.
Introduction to this compound and the Role of AMPA Receptors
The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Overactivation of these receptors is implicated in a variety of neurological conditions, making them a critical target for therapeutic intervention. This compound emerged from drug discovery programs aimed at identifying potent and selective antagonists of the AMPA receptor.
Physicochemical and Pharmacological Properties
This compound is a quinoxalinedione derivative.[1] The limited publicly available quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Development Code | AMP397 | [1] |
| Mechanism of Action | Competitive AMPA Receptor Antagonist | [1] |
| IC50 | 11 nM | [1] |
| Developer | Novartis | [1] |
| Clinical Status | Development Discontinued |
Mechanism of Action: Competitive Antagonism of the AMPA Receptor
This compound functions as a competitive antagonist at the AMPA receptor. This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor's ligand-binding domain. By occupying this site without activating the receptor, this compound prevents the ion channel from opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.
Mechanism of action of this compound at the AMPA receptor.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following represents a standard methodology that would have been used to determine its in vitro potency.
Representative Experimental Protocol: Radioligand Binding Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the AMPA receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-AMPA or another suitable radiolabeled AMPA receptor agonist/antagonist.
-
Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or hippocampus) expressing a high density of AMPA receptors.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH containing ions to maintain receptor integrity.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Drug Discovery and Development Workflow
The development of a compound like this compound typically follows a structured workflow from initial discovery to potential clinical application. Although this compound's development was halted, the following diagram illustrates the general path it would have followed.
Generalized drug discovery and development workflow.
Conclusion
This compound represents a class of compounds with significant therapeutic potential for neurological disorders. As a potent, competitive AMPA receptor antagonist, its development highlights the continued interest in modulating glutamatergic neurotransmission. While the reasons for the discontinuation of its clinical development are not publicly known, the information available on this compound serves as a valuable case study for researchers in the field of neuropharmacology and drug discovery. The lack of extensive public data underscores the challenges in accessing information on compounds that do not complete the full development and regulatory approval process. Further research into competitive AMPA receptor antagonists may yet yield successful therapeutic agents for a range of unmet medical needs.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AMPA Receptor Antagonists in Mice
Note on Compound Selection: Due to the limited availability of comprehensive in vivo data for Becampanel, which did not complete clinical trials, this document focuses on Perampanel.[1] Perampanel is a well-characterized, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with extensive in vivo studies in mice.[2][3][4] This information is intended to provide researchers with detailed protocols and application notes relevant to the study of AMPA receptor antagonism in murine models.
Perampanel is an anticonvulsant medication used for the treatment of partial-onset and generalized seizures.[2] Its mechanism of action involves the inhibition of AMPA receptor-mediated synaptic transmission, which reduces neuronal excitation. In addition to its anti-seizure properties, in vivo studies in mice have explored its potential in models of pain, neurodegeneration, and ischemia.
Mechanism of Action: AMPA Receptor Antagonism
Perampanel selectively targets AMPA-type glutamate receptors, which are principal mediators of fast excitatory neurotransmission in the brain. By non-competitively binding to these receptors, Perampanel prevents their activation by glutamate, leading to a reduction in postsynaptic calcium influx and a decrease in neuronal hyperexcitability. This mechanism underlies its therapeutic effects in conditions characterized by excessive glutamatergic signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Perampanel (as an analogue of Becampanel) in Rat Models
Disclaimer: Information regarding Becampanel (AMP397) is limited as it did not complete clinical trials.[1] This document provides detailed information on Perampanel , a structurally and mechanistically similar α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that is clinically approved and extensively studied in rodent models.[2][3] These notes are intended for researchers, scientists, and drug development professionals.
Introduction
Perampanel is a selective, non-competitive AMPA receptor antagonist.[2][4] By targeting the postsynaptic AMPA glutamate receptors, perampanel reduces excitatory neurotransmission, which is implicated in various neurological disorders. Its efficacy has been demonstrated in several rat models of epilepsy, traumatic brain injury, and neuropathic pain. These application notes provide a summary of dosages and experimental protocols from preclinical studies in rats to guide future research.
Data Presentation: Perampanel Dosage in Rat Models
The following table summarizes the dosages of perampanel used in various rat models.
| Model | Rat Strain | Dosage | Route of Administration | Key Findings | Reference |
| Epilepsy (Amygdala-Kindled) | Sprague-Dawley | 5 and 10 mg/kg | Oral (PO) | Effective at reducing seizure activity. | |
| Epilepsy (Amygdala Kindling) | Wistar | 0.75 mg/kg and 1.5 mg/kg | Intraperitoneal (i.p.) | High dose reduced seizure duration and severity. Low dose effective in combination with other AEDs. | |
| Epilepsy (Audiogenic Seizures) | Genetically Epilepsy Prone Rats (GEPR-9s) | 0.1, 0.3, 1, or 3 mg/kg | Oral (PO) | Dose-dependently attenuated clonic and tonic seizure phases. | |
| Status Epilepticus (Lithium-Pilocarpine) | Not Specified | 0.6, 2, or 6 mg/kg | Intravenous (i.v.) | 6 mg/kg terminated seizures in 100% of rats and provided neuroprotection. | |
| Traumatic Brain Injury (TBI) | Sprague-Dawley | 5 mg/kg | Oral (PO) | Attenuated brain edema, contusion volume, and motor dysfunction. | |
| Traumatic Brain Injury (Lateral Fluid Percussion) | Not Specified | Not specified | Not specified | Reduced cognitive impairments and neuronal apoptosis. | |
| Focal Cortical Ischemia (Pial Vessel Disruption) | Sprague-Dawley | 3 mg/kg | Intraperitoneal (i.p.) | Inhibited hippocampal neurodegeneration. | |
| Neuropathic and Inflammatory Pain | Sprague-Dawley | 10, 30, or 100 μg | Intrathecal | Dose-dependently inhibited mechanical and cold hyperalgesia. | |
| Developmental Neurotoxicity | Sprague-Dawley (Postnatal Day 7) | 0.1, 0.9, 2.7 mg/kg | Not Specified | Did not induce acute cell death. |
Experimental Protocols
Amygdala-Kindled Epilepsy Model
This protocol is adapted from studies investigating the anticonvulsant effects of perampanel.
Objective: To assess the efficacy of perampanel in a model of temporal lobe epilepsy.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Bipolar stimulating and recording electrodes.
-
Constant-current stimulator.
-
Perampanel.
-
Vehicle for drug administration (e.g., 0.5% methylcellulose).
Procedure:
-
Electrode Implantation: Anesthetize rats and stereotaxically implant a bipolar electrode in the basolateral amygdala.
-
Kindling: After a recovery period, stimulate the amygdala daily with a sub-convulsive electrical stimulus. Continue until stable Stage 5 seizures (rearing and falling) are consistently elicited.
-
Drug Administration: Once rats are fully kindled, administer perampanel (e.g., 0.75, 1.5, 5, or 10 mg/kg, i.p. or p.o.) or vehicle.
-
Seizure Testing: 30-60 minutes after drug administration, deliver the electrical stimulus and record seizure parameters, including afterdischarge duration and seizure severity score (e.g., Racine scale).
-
Data Analysis: Compare seizure parameters between perampanel-treated and vehicle-treated groups.
Traumatic Brain Injury (TBI) Model
This protocol is based on studies evaluating the neuroprotective effects of perampanel following TBI.
Objective: To determine the effect of perampanel on neurological outcomes after controlled cortical impact injury.
Materials:
-
Adult male Sprague-Dawley rats.
-
Controlled cortical impact (CCI) device.
-
Anesthetic (e.g., isoflurane).
-
Perampanel.
-
Vehicle for drug administration.
Procedure:
-
Surgical Preparation: Anesthetize the rat and perform a craniotomy over the desired cortical region.
-
Induction of TBI: Use a CCI device to induce a standardized cortical injury.
-
Drug Administration: Administer perampanel (e.g., 5 mg/kg, p.o.) or vehicle at a specified time post-injury (e.g., 1 hour).
-
Behavioral Assessment: At various time points post-injury, assess motor and cognitive function using tests such as the rotarod and Morris water maze.
-
Histological Analysis: At the end of the study, perfuse the brains and process for histological analysis to measure contusion volume and neuronal apoptosis (e.g., TUNEL staining).
-
Data Analysis: Compare behavioral scores and histological measures between perampanel-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
This compound/Perampanel Mechanism of Action
This compound and perampanel are non-competitive antagonists of the AMPA receptor. Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors, leading to the influx of sodium and calcium ions and subsequent neuronal depolarization. By binding to the AMPA receptor, perampanel prevents this ion influx, thereby reducing neuronal hyperexcitability. This mechanism is central to its anticonvulsant and neuroprotective effects.
Caption: Mechanism of action of Perampanel as an AMPA receptor antagonist.
Experimental Workflow for TBI Model
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in a rat model of traumatic brain injury.
Caption: Experimental workflow for a traumatic brain injury study in rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fycompa.com [fycompa.com]
- 3. The AMPA receptor antagonist perampanel suppresses epileptic activity in human focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Becampanel Electrophysiology using Patch-Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becampanel (development code AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a quinoxalinedione derivative, it has been investigated for its potential as an anticonvulsant for treating epilepsy, as well as for its neuroprotective effects in conditions like neuropathic pain and cerebral ischemia.[1] Although it has not completed clinical trials, this compound remains a valuable pharmacological tool for studying the physiological and pathological roles of AMPA receptors.
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in numerous neurological disorders, making them a key target for drug development. Understanding the electrophysiological effects of competitive AMPA receptor antagonists like this compound is crucial for elucidating their mechanism of action and therapeutic potential.
These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on AMPA receptor-mediated currents using the whole-cell patch-clamp technique.
Signaling Pathway of this compound's Antagonism of the AMPA Receptor
Caption: Competitive antagonism of the AMPA receptor by this compound.
Quantitative Data
Table 1: Electrophysiological and Pharmacological Properties of this compound
| Parameter | Value | Cell Type/Preparation | Reference |
| IC50 | 11 nM | Not Specified | [1] |
Table 2: Comparative Electrophysiological Data of AMPA Receptor Antagonists
| Antagonist | Mechanism | IC50 | Onset of Block (τ) | Receptor Subtype Selectivity | Reference |
| This compound | Competitive | 11 nM | Not Reported | Not Reported | [1] |
| Perampanel | Non-competitive | 0.56 µM (for kainate-evoked currents) | ~1 s at 3 µM | Selective for AMPA over NMDA receptors | [2] |
| CNQX | Competitive | Varies with agonist concentration | Fast | Also blocks kainate receptors |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor Currents
This protocol is designed to measure AMPA receptor-mediated currents in cultured neurons or brain slices and to assess the inhibitory effect of this compound.
A. Cell Preparation (Cultured Hippocampal Neurons)
-
Culture primary hippocampal neurons from E18 rat embryos on poly-L-lysine coated glass coverslips.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Use neurons for recording between 10 and 25 days in vitro.
B. Solutions and Reagents
-
External Solution (ACSF): 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 1 µM tetrodotoxin (TTX), 10 µM bicuculline, 1 µM strychnine, and 500 nM MK-801. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution: 145 mM CsCl, 0.1 mM CaCl2, 2 mM MgCl2, 1 mM EGTA, and 5 mM HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Agonist Stock Solution: 100 mM AMPA in deionized water.
-
Antagonist Stock Solution: 10 mM this compound in DMSO. Further dilute in external solution to final concentrations.
C. Electrophysiological Recording
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.
-
Hold the membrane potential at -70 mV to record inward AMPA receptor-mediated currents.
-
Acquire data using a patch-clamp amplifier and appropriate data acquisition software.
D. Experimental Procedure
-
Obtain a stable whole-cell recording for at least 5 minutes to ensure a stable baseline.
-
Apply a saturating concentration of AMPA (e.g., 100 µM) for 2-5 seconds to elicit a maximal current response.
-
Wash out the agonist with external solution until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 2-5 minutes.
-
Co-apply the same concentration of AMPA in the presence of this compound and record the current response.
-
To confirm competitive antagonism, increase the concentration of the agonist (AMPA) in the presence of a fixed concentration of this compound and observe the recovery of the current amplitude.
Protocol 2: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
A. Experimental Setup
-
Follow the same cell preparation, solutions, and recording setup as in Protocol 1.
B. Procedure
-
Establish a stable whole-cell recording.
-
Apply a fixed, sub-maximal concentration of AMPA (e.g., 10 µM) to elicit a control current.
-
After washout, apply increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) followed by the co-application of the fixed concentration of AMPA.
-
Record the peak amplitude of the AMPA-evoked current at each this compound concentration.
-
Normalize the current amplitude at each this compound concentration to the control current amplitude.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound.
References
Application Notes and Protocols for Becampanel AMPA Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becampanel (development code AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a quinoxalinedione derivative, it has been investigated for its potential therapeutic effects in conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1] These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the AMPA receptor, summarize its known binding characteristics, and illustrate the relevant signaling pathways.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Receptor | Notes |
| IC50 | 11 nM | AMPA Receptor | This value represents the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled agonist to the AMPA receptor.[1] |
| Binding Affinity (Ki) | Not available | AMPA Receptor | The Ki value, representing the intrinsic binding affinity of this compound, has not been publicly reported. It can be determined experimentally using the Cheng-Prusoff equation in a competitive binding assay. |
| Subtype Selectivity | Not available | GluA1, GluA2, GluA3, GluA4 | The selectivity of this compound for the different AMPA receptor subunits (GluA1-4) has not been publicly reported. Further studies are required to characterize its binding profile across these subtypes. |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol is adapted from established methods for competitive AMPA receptor binding assays and is suitable for determining the binding affinity (Ki) of this compound.
Objective: To determine the inhibitory constant (Ki) of this compound for the AMPA receptor by measuring its ability to displace a radiolabeled agonist, such as [³H]-AMPA.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-AMPA (specific activity ~50-80 Ci/mmol)
-
Receptor Source: Rat or mouse cortical membranes, or cell lines expressing recombinant AMPA receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 100 µM L-Glutamate
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain cortices in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of 0.2-0.5 mg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [³H]-AMPA (at a final concentration close to its Kd, e.g., 5 nM), and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]-AMPA, and L-Glutamate (100 µM final concentration).
-
Displacement: Receptor membranes, [³H]-AMPA, and varying concentrations of this compound.
-
-
-
Incubation:
-
The final assay volume should be 250 µL.
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-AMPA against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]-AMPA).
-
Kd is the dissociation constant of the radioligand for the AMPA receptor.
-
-
Mandatory Visualizations
Experimental Workflow
AMPA Receptor Signaling Pathway and Site of Action for this compound
References
Becampanel: Application Notes and Protocols for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becampanel (formerly AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 11 nM.[1] As a key player in mediating fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is implicated in a cascade of excitotoxic events that lead to neuronal damage in various neurological disorders. These conditions include cerebral ischemia, epilepsy, and neuropathic pain.[1] The overactivation of AMPA receptors leads to excessive calcium influx, triggering downstream pathways that result in neuronal injury and death. By blocking this receptor, this compound presents a promising therapeutic strategy for neuroprotection.
These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in both in vitro and in vivo models of neuronal injury.
Mechanism of Action: Attenuation of Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the brain. Under pathological conditions such as stroke or epilepsy, excessive glutamate release leads to the overstimulation of its receptors, particularly the AMPA and NMDA receptors. The binding of glutamate to AMPA receptors opens ion channels, causing an influx of Na+ and Ca2+ into the neuron. This sustained influx of ions, especially Ca2+, triggers a cascade of detrimental intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.
This compound, as a competitive AMPA receptor antagonist, directly competes with glutamate for binding to the receptor. This action prevents the ion channel from opening, thereby inhibiting the excessive influx of cations and mitigating the downstream excitotoxic cascade.
References
Application Notes and Protocols: Investigating the Anticonvulsant Properties of Becampanel in Animal Models of Seizures
Introduction
Becampanel is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It is crucial for researchers to note that this compound and similar AMPA receptor antagonists are utilized in preclinical studies for their anticonvulsant properties, not to induce seizures. By blocking the AMPA receptor, these compounds reduce excitatory glutamatergic neurotransmission, which is a key mechanism in the generation and spread of seizure activity.[2][3] Therefore, this compound is a valuable tool for studying the mechanisms of epilepsy and for the development of novel antiepileptic drugs.
These application notes provide an overview and detailed protocols for utilizing this compound and the functionally similar, more extensively studied non-competitive AMPA receptor antagonist, perampanel, to assess anticonvulsant efficacy in common rodent models of induced seizures.
Mechanism of Action: AMPA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to postsynaptic AMPA receptors leads to the influx of sodium ions, causing neuronal depolarization. In epileptic conditions, excessive activation of AMPA receptors contributes to neuronal hyperexcitability and seizure generation. This compound competitively binds to the AMPA receptor, preventing glutamate from binding and thereby inhibiting this excitatory signaling cascade. This mechanism effectively reduces the likelihood of seizure initiation and propagation.
Quantitative Data: Anticonvulsant Efficacy of Perampanel
The following tables summarize the effective doses (ED₅₀) of the related AMPA receptor antagonist, perampanel, in various rodent seizure models. This data provides a reference for designing experiments with this compound, though dose-response studies for this compound itself would be required.
Table 1: Efficacy of Perampanel in Acute Seizure Models in Mice
| Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Motor Impairment (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Audiogenic (DBA/2 mice) | Oral (p.o.) | 0.47 | 1.8 | 3.8 |
| Maximal Electroshock (MES) | Oral (p.o.) | 1.6 | 1.8 | 1.1 |
| Pentylenetetrazole (PTZ) | Oral (p.o.) | 0.94 | 1.8 | 1.9 |
| 6 Hz (32 mA) | Oral (p.o.) | 2.1 | - | - |
| 6 Hz (44 mA) | Oral (p.o.) | 2.8 | - | - |
Data compiled from Hanada et al., 2011 and other preclinical studies.[4][5]
Table 2: Efficacy of Perampanel in Amygdala-Kindled Rats
| Parameter | Vehicle Control | Perampanel (5 mg/kg, p.o.) | Perampanel (10 mg/kg, p.o.) |
| Afterdischarge Threshold | Baseline | Significantly Increased | Significantly Increased |
| Motor Seizure Duration | Baseline | Significantly Reduced | Significantly Reduced |
| Afterdischarge Duration | Baseline | Significantly Reduced | Significantly Reduced |
| Seizure Severity Score | Baseline | Significantly Reduced | Significantly Reduced |
Data adapted from studies on amygdala-kindled rats, demonstrating efficacy in a chronic epilepsy model.
Experimental Protocols
The following are detailed protocols for assessing the anticonvulsant activity of this compound in standard animal models.
Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to identify drugs that can raise the seizure threshold and is predictive of efficacy against generalized tonic-clonic seizures.
Objective: To determine the dose-dependent effect of this compound on the threshold for clonic and tonic seizures induced by subcutaneous (s.c.) or intraperitoneal (i.p.) administration of PTZ.
Materials:
-
Male BALB/c mice or Wistar rats
-
This compound
-
Vehicle solution (e.g., distilled water, DMSO, and polyethylene glycol 300 in a 1:1:1 ratio)
-
Pentylenetetrazole (PTZ) solution (e.g., 70-85 mg/kg for mice, 35 mg/kg for rats)
-
Administration syringes (oral gavage, i.p., s.c.)
-
Observation chambers
-
Timer
Workflow Diagram:
Procedure:
-
Animal Preparation: Acclimatize animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or i.p.) at various doses. A control group should receive the vehicle solution.
-
Pre-treatment Period: Allow for a pre-treatment time of 30-60 minutes for the drug to be absorbed and distributed.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p., for mice).
-
Observation: Immediately place the animal in an observation chamber and observe for 30 minutes.
-
Data Collection: Record the latency to the first clonic seizure, the incidence of tonic-clonic seizures, and seizure severity using a standardized scale (e.g., Racine scale).
-
Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle control group. Calculate the ED₅₀ for protection against different seizure endpoints.
Protocol 2: Maximal Electroshock (MES)-Induced Seizure Model
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male mice or rats
-
This compound and vehicle
-
Shocket electroshock device
-
Corneal or ear clip electrodes
-
Electrode solution (saline)
Workflow Diagram:
Procedure:
-
Animal Preparation & Dosing: As described in Protocol 1.
-
Pre-treatment Period: Allow for a 30-60 minute pre-treatment time.
-
Seizure Induction: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear clip electrodes wetted with saline.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is defined as protection.
-
Data Collection: Record the number of animals protected in each treatment group.
-
Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ using probit analysis.
Protocol 3: Amygdala Kindling Model
Kindling is a model of chronic epilepsy where repeated sub-convulsive electrical stimulation of a brain region (e.g., the amygdala) leads to progressively more severe seizures. It is a valuable model for studying temporal lobe epilepsy.
Objective: To assess the effect of this compound on seizure severity and afterdischarge threshold in fully kindled rats.
Materials:
-
Adult male rats with chronically implanted bipolar electrodes in the basolateral amygdala
-
This compound and vehicle
-
Stimulator and recording equipment (EEG)
-
Observation chambers
Procedure:
-
Kindling Acquisition (Baseline):
-
Deliver a sub-threshold electrical stimulus (e.g., 2-second train of 60 Hz, 1 ms biphasic square wave pulses) to the amygdala once daily.
-
Record the electrographic afterdischarge (AD) and observe behavioral seizure severity (Racine scale).
-
Continue daily stimulation until animals are "fully kindled" (e.g., exhibit three consecutive Stage 5 seizures).
-
-
Drug Testing (Fully Kindled Animals):
-
Administer this compound or vehicle to a fully kindled rat.
-
After the pre-treatment period (e.g., 60 minutes), deliver the same electrical stimulus used during kindling.
-
Record the AD duration and score the behavioral seizure severity.
-
Compare the AD duration and seizure score post-drug to the animal's stable pre-drug baseline.
-
-
Afterdischarge Threshold (ADT) Testing:
-
Administer this compound or vehicle.
-
After the pre-treatment period, deliver a series of increasing electrical currents, starting below the threshold, until an AD is elicited.
-
The lowest current that elicits an AD of at least 3 seconds is the ADT.
-
Compare the ADT in this compound-treated animals to that of vehicle-treated controls.
-
Data Analysis:
-
For drug testing, use a paired t-test or Wilcoxon signed-rank test to compare pre- and post-drug seizure parameters.
-
For ADT testing, use an unpaired t-test or Mann-Whitney U test to compare thresholds between treatment groups.
This compound, as an AMPA receptor antagonist, is a tool for the suppression of seizure activity in animal models. The protocols outlined above provide standardized methods for evaluating its anticonvulsant efficacy. By using models like PTZ, MES, and amygdala kindling, researchers can characterize the protective profile of this compound and further investigate the role of AMPA receptors in the pathophysiology of epilepsy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The AMPA receptor antagonist perampanel is a new hope in the treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Becampanel in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becampanel is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[1] Overactivation of AMPA receptors by the neurotransmitter glutamate is a central mechanism in excitotoxicity, a pathological process implicated in a variety of acute and chronic neurological disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. By blocking the AMPA receptor, this compound can mitigate the excessive influx of calcium ions into neurons, a critical step in the excitotoxic cascade that leads to neuronal damage and death.[2]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective effects against glutamate-induced excitotoxicity. The methodologies described are based on established protocols for other AMPA receptor antagonists, such as perampanel, and are adapted for the study of this compound.
Mechanism of Action: AMPA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the brain.[3][4] Its binding to postsynaptic AMPA receptors leads to the opening of ion channels, allowing an influx of sodium and calcium ions and subsequent neuronal depolarization.[4] Under pathological conditions such as ischemia, excessive glutamate release leads to overstimulation of these receptors, resulting in uncontrolled calcium influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis and necrosis.
This compound competitively binds to the glutamate binding site on the AMPA receptor, preventing glutamate from activating the receptor and thereby inhibiting the downstream excitotoxic signaling pathway.
This compound's neuroprotective mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related non-competitive AMPA receptor antagonist, perampanel, for comparative purposes.
| Compound | Target | Action | IC50 | Reference |
| This compound | AMPA Receptor | Competitive Antagonist | 11 nM | |
| Perampanel | AMPA Receptor | Non-competitive Antagonist | 0.56 µM (kainate-evoked currents) | |
| Perampanel | AMPA Receptor | Non-competitive Antagonist | 0.23 µM (field EPSPs) |
| Experiment | Compound | Concentration | Effect | Reference |
| Glutamate-induced excitotoxicity | Perampanel | 3 µM | Attenuated LDH release and apoptosis | |
| Oxygen-Glucose Deprivation (OGD) | Perampanel | Low doses | Neuroprotective | |
| Traumatic Neuronal Injury (in vitro) | Perampanel | Not specified | Preserved morphology, attenuated LDH release |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective properties of this compound in primary neuronal cultures.
Protocol 1: Primary Neuronal Culture Preparation (Rat Cortical Neurons)
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® Medium supplemented with B-27® Supplement and GlutaMAX™ Supplement
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture equipment (laminar flow hood, incubator, centrifuges, etc.)
Procedure:
-
Anesthetize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Harvest the E18 embryos and place them in ice-cold Hibernate®-E medium.
-
Dissect the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue and enzymatically digest it using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed the neurons onto Poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal® medium with supplements.
-
Continue to maintain the cultures by replacing half of the medium every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.
Workflow for primary neuronal culture preparation.
Protocol 2: Glutamate-Induced Excitotoxicity Assay
This protocol details a method to induce excitotoxicity in primary neuronal cultures using glutamate and to assess the neuroprotective effect of this compound.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
This compound stock solution (in DMSO or appropriate vehicle)
-
L-glutamic acid stock solution (in sterile water or PBS)
-
Culture medium
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Pre-treatment: One hour prior to glutamate exposure, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control.
-
Glutamate Exposure: Add L-glutamic acid to the culture medium to a final concentration known to induce excitotoxicity (e.g., 20-100 µM; this may need to be optimized for your specific culture conditions).
-
Incubation: Incubate the cultures for a predetermined duration (e.g., 24 hours) at 37°C and 5% CO2.
-
Assessment of Neuronal Viability (LDH Assay):
-
After the incubation period, collect the culture supernatant.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Measure LDH activity in the supernatant and the cell lysate according to the manufacturer's protocol of the LDH cytotoxicity assay kit.
-
Calculate the percentage of cytotoxicity as: (LDH in supernatant / (LDH in supernatant + LDH in lysate)) * 100.
-
-
Data Analysis: Compare the cytotoxicity in this compound-treated groups to the vehicle-treated, glutamate-exposed group to determine the neuroprotective effect.
Workflow for the glutamate-induced excitotoxicity assay.
Protocol 3: Assessment of Neuronal Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Treated primary neuronal cultures (from Protocol 2)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Following the treatment period with this compound and glutamate, remove the culture medium.
-
Add fresh culture medium containing MTT reagent to each well (to a final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Express the results as a percentage of the viability of control (untreated) cells. Compare the viability of this compound-treated groups to the glutamate-only treated group.
Concluding Remarks
The protocols outlined in these application notes provide a framework for investigating the neuroprotective potential of this compound in primary neuronal cultures. As a potent AMPA receptor antagonist, this compound holds promise for mitigating the detrimental effects of glutamate excitotoxicity. Researchers are encouraged to optimize the described protocols for their specific experimental conditions and to explore a range of functional and morphological endpoints to fully characterize the effects of this compound on neuronal health and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 4. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies [mdpi.com]
Application Notes and Protocols for Becampanel in High-throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becampanel (AMP397) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported IC50 of 11 nM.[1] AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system, and their dysfunction has been implicated in various neurological and psychiatric disorders, including epilepsy and neuropathic pain. High-throughput screening (HTS) assays are essential for the discovery of novel modulators of AMPA receptor activity. These application notes provide an overview of the methodologies and protocols relevant to the screening of compounds like this compound.
While specific high-throughput screening data for this compound is not extensively published, this document outlines representative protocols for identifying and characterizing AMPA receptor antagonists using established HTS technologies. The methodologies described are based on common practices for screening compounds that target ion channels and G-protein coupled receptors.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the AMPA receptor, an ionotropic glutamate receptor. By binding to the same site as the endogenous ligand glutamate, it prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of Na+ and Ca2+ ions. This reduction in cation influx leads to a decrease in neuronal excitability.
The modulation of AMPA receptors can influence several downstream signaling pathways. While the direct signaling cascade of this compound is centered on the inhibition of ion flux, the effects of AMPA receptor antagonism can be observed through changes in intracellular calcium levels and downstream kinase activity. The related non-competitive AMPA receptor antagonist, perampanel, has been shown to affect the cAMP/PKA/CREB signaling pathway and modulate the activity of CaMKII, PKA, JNK, and PP2B.
Below are diagrams illustrating the mechanism of action of this compound and a representative downstream signaling pathway influenced by AMPA receptor modulation.
Caption: Competitive antagonism of the AMPA receptor by this compound.
References
Application Notes and Protocols for Becampanel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becampanel, also known as AMP397, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a quinoxalinedione derivative, it has been investigated for its potential therapeutic applications in conditions characterized by excessive excitatory neurotransmission, such as epilepsy and neuropathic pain. Understanding the proper handling and preparation of this compound stock solutions is critical for accurate and reproducible experimental results in pharmacological studies. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties and Data
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₄O₇P | [1] |
| Molecular Weight | 330.19 g/mol | [2] |
| CAS Number | 188696-80-2 | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% (typical) | |
| Solubility | Soluble in DMSO | |
| IC₅₀ | 11 nM for AMPA receptor |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing this compound: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.30 mg of this compound (Molecular Weight = 330.19 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (330.19 g/mol ) * (1000 mg/g) * 1 mL = 3.30 mg
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is considered. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for long-term storage (months to years), protected from light. For short-term storage (days to weeks), solutions can be kept at 4°C.
Note on Solution Stability: While specific stability data for this compound in DMSO is not extensively published, it is good practice to assume that repeated freeze-thaw cycles may degrade the compound. Using freshly prepared solutions or properly stored single-use aliquots is recommended for optimal results.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively antagonizing the AMPA receptor, a key ionotropic glutamate receptor in the central nervous system. Under normal physiological conditions, the binding of glutamate to the AMPA receptor results in the influx of sodium ions (Na⁺), leading to postsynaptic membrane depolarization. This depolarization can relieve the magnesium ion (Mg²⁺) block of the N-methyl-D-aspartate (NMDA) receptor, allowing for calcium ion (Ca²⁺) influx and the activation of downstream signaling cascades, including protein kinases such as CaMKII, PKA, and PKC, as well as the MAPK/ERK pathway. These pathways are crucial for synaptic plasticity.
By competitively binding to the glutamate binding site on the AMPA receptor, this compound prevents its activation, thereby inhibiting the initial Na⁺ influx and subsequent depolarization. This blockade of AMPA receptor function effectively dampens excitatory neurotransmission and inhibits the downstream signaling events.
Caption: this compound competitively inhibits the AMPA receptor, blocking glutamate-mediated signaling.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for the preparation of a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
Troubleshooting & Optimization
Becampanel in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of becampanel in dimethyl sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is described as soluble in DMSO.[1] However, a specific quantitative solubility value (e.g., in mg/mL or mM) is not consistently reported in publicly available literature or commercial product data sheets. As a quinoxalinedione derivative, its solubility can be influenced by its crystalline structure.[2] Therefore, it is recommended to prepare a high-concentration stock solution in DMSO, from which lower concentration working solutions can be made.
Q2: Why is my this compound not dissolving completely in DMSO?
A2: Several factors can contribute to incomplete dissolution. These may include the purity of the compound, the quality and water content of the DMSO, and the dissolution technique. Quinoxaline derivatives can be challenging to dissolve due to their rigid, aromatic structures. It is also possible that you are attempting to create a supersaturated solution.
Q3: Can I heat the this compound solution to improve solubility?
A3: Gentle warming (e.g., to 37°C) can aid in the dissolution of compounds. However, the thermal stability of this compound should be considered. It is advisable to first try other methods like extended vortexing or sonication before applying heat.
Q4: My this compound dissolves in DMSO but precipitates when diluted in an aqueous buffer. What should I do?
A4: This phenomenon, known as "crashing out," is common for compounds with poor aqueous solubility. The final concentration of DMSO in your aqueous solution is critical. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity. If precipitation occurs, you may need to lower the final concentration of this compound in your working solution.
Data Presentation
| Compound | Solvent | Reported Solubility | Molecular Weight | Notes |
| This compound | DMSO | Soluble[1] | 330.19 g/mol [2] | Quantitative limit not specified. As a quinoxaline derivative, solubility can be challenging. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Cap the tube securely and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
-
Final Check: After vortexing and/or sonication, visually confirm that the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and other sparingly soluble compounds in DMSO.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in DMSO. | 1. Attempting to make a supersaturated solution. 2. Insufficient mixing/energy. 3. Hygroscopic DMSO (contains water). | 1. Try preparing a more dilute stock solution. 2. Continue vortexing for a longer period. Use a sonicator to aid dissolution. 3. Use a fresh, unopened bottle of anhydrous DMSO. |
| Solution is hazy or contains visible particles. | Incomplete dissolution or presence of impurities. | 1. Repeat the dissolution steps (vortexing, sonication). 2. If the issue persists, centrifuge the solution at high speed and carefully transfer the supernatant to a new tube. Note that this may alter the final concentration. |
| This compound precipitates upon dilution into aqueous media. | 1. Low aqueous solubility of the compound ("crashing out"). 2. Final DMSO concentration is too low to maintain solubility. | 1. Lower the final working concentration of this compound. 2. Ensure thorough and rapid mixing when diluting the DMSO stock into the aqueous buffer. 3. Check that the final DMSO concentration in your assay is sufficient to maintain solubility, while remaining below the tolerance level for your experimental system (typically <0.5%). |
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution in DMSO.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Perampanel for In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of Perampanel (potentially referred to as "Becampanel") in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Perampanel for in vitro experiments?
A1: Perampanel is practically insoluble in water and aqueous buffers at neutral and alkaline pH[1][2][3]. Therefore, an organic solvent is required for initial dissolution. Dimethyl sulfoxide (DMSO) is a commonly used solvent. Perampanel is also soluble in N-methylpyrrolidone, acetonitrile, acetone, Dimethylformamide (DMF), and dichloromethane[2][3]. Cayman Chemical reports its solubility as >1 mg/mL in acetonitrile and slightly soluble in chloroform and DMSO.
Q2: How do I prepare a stock solution of Perampanel?
A2: To prepare a stock solution, dissolve Perampanel powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing or gentle warming. Store the stock solution at -20°C or -80°C for long-term stability.
Q3: How do I dilute the Perampanel stock solution into my aqueous culture medium or buffer?
A3: Due to Perampanel's poor aqueous solubility, direct dilution of a high-concentration DMSO stock into an aqueous medium can cause precipitation. To minimize this, perform serial dilutions. First, dilute the DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate solution to the final aqueous buffer or medium dropwise while vortexing to ensure rapid mixing. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q4: What is the stability of Perampanel in solution?
A4: Perampanel is stable as a crystalline solid for at least 5 years. When dissolved in DMSO and stored at -20°C, it is expected to be stable for several months. However, it is best practice to prepare fresh dilutions in aqueous media for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution in aqueous media | Perampanel has very low solubility in aqueous solutions. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Perform serial dilutions in the aqueous buffer rather than a single large dilution.- Add the Perampanel stock solution to the aqueous buffer while vortexing to facilitate rapid dispersion.- Consider using a vehicle control with the same final DMSO concentration in your experiments. |
| Inconsistent experimental results | - Degradation of Perampanel in aqueous solution.- Incomplete dissolution of the compound.- Cellular toxicity from the solvent. | - Prepare fresh dilutions of Perampanel from a frozen DMSO stock for each experiment.- Visually inspect the stock solution and final dilutions for any precipitate before use.- Include a vehicle control (medium with the same final DMSO concentration) to assess the effect of the solvent on your experimental system. |
| Low potency or lack of effect in vitro | - Incorrect concentration range.- Inappropriate experimental model. | - Perampanel's IC50 for AMPA receptor inhibition is in the nanomolar to low micromolar range. Ensure your experimental concentrations are within this range.- Confirm that your in vitro model (e.g., cell line, primary neurons) expresses AMPA receptors. |
Quantitative Data Summary
Table 1: Solubility of Perampanel in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | |
| Aqueous Buffers (pH 2-11) | Practically Insoluble | |
| 0.1 M HCl (37°C) | Very Slightly Soluble | |
| Acetonitrile | >1 mg/mL | |
| DMSO | Slightly Soluble | |
| Chloroform | Slightly Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane | Soluble | |
| Acetone | Sparingly Soluble | |
| Methanol | Slightly Soluble | |
| Ethanol | Slightly Soluble |
Table 2: In Vitro Potency of Perampanel
| Assay | System | IC50 | Reference(s) |
| AMPA-induced Ca2+ influx | Cultured Rat Cortical Neurons | 93 nM | |
| Kainate-evoked AMPA receptor currents | Cultured Rat Hippocampal Neurons | 692 ± 94 nM | |
| AMPA receptor-mediated ion currents | Human Hippocampal Tissue (from epileptic patient) | 2.6 - 7.0 µM |
Experimental Protocols & Visualizations
Protocol: Preparation of Perampanel for Cell-Based Assays
-
Prepare Stock Solution:
-
Weigh out the desired amount of Perampanel powder in a sterile microcentrifuge tube.
-
Add 100% cell culture-grade DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to create intermediate concentrations (e.g., 1 mM, 100 µM).
-
For the final dilution into cell culture medium, add the appropriate volume of the intermediate DMSO solution to the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Perampanel.
-
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing and using Perampanel in in vitro experiments.
Signaling Pathway: Mechanism of Action of Perampanel
Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system, binds to AMPA receptors on postsynaptic neurons, leading to the influx of sodium ions and subsequent neuronal depolarization. By binding to an allosteric site on the AMPA receptor, Perampanel reduces the receptor's response to glutamate, thereby decreasing excitatory neurotransmission and neuronal hyperexcitability.
Caption: Perampanel's mechanism as a non-competitive AMPA receptor antagonist.
References
Technical Support Center: Becampanel Aqueous Stability
Disclaimer: Information regarding the specific aqueous stability of becampanel is limited in publicly available literature. The following guide is based on general principles of pharmaceutical stability testing and data from related compounds, such as perampanel. This information is intended to serve as a general resource and framework for researchers. For critical applications, it is strongly recommended to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a quinoxalinedione derivative, in aqueous solutions can be influenced by several factors, including:
-
pH: Acidic or basic conditions can catalyze hydrolysis. For similar compounds like perampanel, degradation has been observed under both acidic and basic hydrolysis conditions.[1][2]
-
Temperature: Elevated temperatures generally accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. While perampanel was found to be stable under photolytic conditions in one study[1][2], it is a critical factor to consider for quinoxalinedione derivatives.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products. Perampanel, for instance, shows degradation in the presence of peroxide.[1]
-
Buffer Species: The type of buffer used in the solution can sometimes influence the degradation rate.
Q2: How should I prepare and store this compound aqueous solutions for short-term and long-term use?
A2: For optimal stability, consider the following guidelines:
-
Short-Term Storage (e.g., for daily experimental use):
-
Prepare fresh solutions daily if possible.
-
Store solutions at 2-8°C and protect from light.
-
Use a buffer system with a pH near neutral (e.g., pH 6.0-7.5), as extreme pH values are likely to increase degradation. Studies on the similar compound gabapentin showed maximum stability around pH 6.0.
-
-
Long-Term Storage:
-
Aqueous solutions are generally not recommended for long-term storage.
-
If long-term storage in solution is necessary, consider preparing aliquots and freezing them at -20°C or -80°C. However, freeze-thaw stability should be determined.
-
Lyophilization of the this compound solution could be an alternative for long-term storage.
-
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: While specific degradation pathways for this compound are not detailed in the available literature, quinoxalinedione structures can be susceptible to:
-
Hydrolysis: The amide bonds within the quinoxaline ring system could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if it contains electron-rich moieties.
-
Photodegradation: Aromatic nitro compounds can be prone to photodecomposition.
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound concentration in my aqueous solution. What could be the cause?
A1: Rapid degradation could be due to several factors. Consider the following troubleshooting steps:
-
Check the pH of your solution: Ensure the pH is within the optimal range for stability.
-
Protect from light: Are you working under ambient light for extended periods? Use amber vials or cover your glassware with aluminum foil.
-
Control the temperature: Avoid exposing the solution to high temperatures.
-
Evaluate for oxidizing agents: Ensure your solvent and reagents are free from peroxides or other oxidizing contaminants.
-
Consider adsorption: this compound might be adsorbing to the surface of your container. Try using different types of vials (e.g., glass vs. polypropylene).
Q2: I see precipitation forming in my this compound solution. What should I do?
A2: Precipitation can occur due to low solubility or degradation.
-
Confirm Solubility: Check the solubility of this compound in your chosen aqueous buffer system. You may need to use a co-solvent, but be aware that this could also affect stability.
-
Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. This can be done using techniques like HPLC or LC-MS.
-
Adjust pH: The solubility of this compound may be pH-dependent. Adjusting the pH might help to redissolve the precipitate, but be mindful of the impact on stability.
Quantitative Stability Data (Hypothetical Example)
The following table presents hypothetical stability data for this compound in an aqueous solution to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Condition | pH | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| Hydrolysis | 2.0 | 80 | 24 | 85.2 |
| Hydrolysis | 7.0 | 80 | 24 | 98.1 |
| Hydrolysis | 10.0 | 80 | 24 | 79.5 |
| Oxidation (1% H₂O₂) | 7.0 | 25 | 8 | 90.3 |
| Photostability (UV light) | 7.0 | 25 | 24 | 95.7 |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound in aqueous solutions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution (100 µg/mL in purified water) to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the concentration of remaining this compound and detect the formation of degradation products. A suitable method for the related compound perampanel used a C18 column with a mobile phase of potassium dihydrogen phosphate (pH 2.5; 30 mM)-acetonitrile (45:55, v/v) and detection at 294 nm.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS and NMR.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for unexpected this compound degradation.
References
Becampanel Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with information regarding potential off-target effects of becampanel in various assays. Due to the limited publicly available data on the specific off-target effects of this compound, this guide also includes information on perampanel, a structurally related and extensively studied AMPA receptor antagonist, to illustrate potential areas for investigation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1]. It exhibits high affinity for the AMPA receptor with an IC50 value of 11 nM[1]. Its primary therapeutic potential was investigated for conditions such as epilepsy, neuropathic pain, and cerebral ischemia[1].
Q2: Are there any known off-target effects of this compound?
Currently, there is a lack of comprehensive, publicly available studies detailing the off-target effects of this compound on a wide range of receptors, ion channels, and enzymes. While its high affinity for the AMPA receptor is established, researchers should exercise caution and consider the possibility of off-target interactions in their experimental systems.
Q3: What are the known off-target effects of perampanel, a related AMPA receptor antagonist?
Perampanel, a non-competitive AMPA receptor antagonist, is considered highly selective. However, studies have identified direct interactions with other ion channels at concentrations higher than those required for AMPA receptor antagonism. Specifically, perampanel has been shown to inhibit voltage-gated sodium channels (INa) and M-type potassium channels (IK(M))[2]. These interactions occur in the micromolar range, whereas its AMPA receptor activity is in the nanomolar range[3].
Troubleshooting Guide
Encountering unexpected results in assays involving this compound requires a systematic approach to troubleshooting. This guide provides steps to help identify potential off-target effects.
Issue: Observed cellular phenotype is inconsistent with AMPA receptor antagonism.
-
Possible Cause 1: Off-target effects on other ion channels.
-
Troubleshooting Step: Investigate the effects of this compound on key ion channels, particularly voltage-gated sodium and potassium channels, especially if working with electrically excitable cells. Patch-clamp electrophysiology is the gold-standard technique for this investigation.
-
-
Possible Cause 2: Interaction with other neurotransmitter receptors.
-
Troubleshooting Step: Perform a broad receptor screening panel (e.g., radioligand binding assays) to identify potential interactions with other receptors, transporters, and enzymes. While studies on perampanel at concentrations up to 28.6 µM showed no significant binding to a wide range of targets, similar profiling for this compound would be necessary to rule out such interactions.
-
-
Possible Cause 3: Non-specific assay interference.
-
Troubleshooting Step: Run control experiments to assess for assay artifacts. This may include using cell-free assay systems or testing this compound in the presence of a known selective antagonist for the suspected off-target.
-
Quantitative Data on Perampanel Off-Target Effects
The following table summarizes the known off-target interactions of perampanel. This data is provided as a reference for the types of off-target effects that could be investigated for this compound.
| Target | Interaction | IC50 | Reference |
| Voltage-Gated Sodium Channel (Peak INa) | Inhibition | 4.12 µM | |
| Voltage-Gated Sodium Channel (Late INa) | Inhibition | 0.78 µM | |
| M-type Potassium Channel (IK(M)) | Inhibition | 0.92 µM |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for screening this compound against a panel of receptors.
-
Objective: To determine the binding affinity of this compound for a variety of non-AMPA receptors, transporters, and ion channels.
-
Materials:
-
Cell membranes expressing the target receptor of interest.
-
A specific radioligand for each target receptor.
-
This compound at a range of concentrations.
-
Assay buffer (specific to each target).
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with the specific radioligand and varying concentrations of this compound.
-
Include a control with a known non-specific binding agent to determine background levels.
-
After incubation, separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of this compound.
-
Determine the Ki or IC50 value by non-linear regression analysis.
-
2. Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol outlines the whole-cell patch-clamp technique to assess the effect of this compound on voltage-gated ion channels.
-
Objective: To measure the effect of this compound on the activity of specific ion channels (e.g., voltage-gated sodium or potassium channels).
-
Materials:
-
Cells expressing the ion channel of interest (e.g., hippocampal neurons, HEK293 cells transfected with the channel).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound solution.
-
-
Methodology:
-
Prepare cells for recording in a perfusion chamber on the stage of an inverted microscope.
-
Fabricate micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit the specific ion current of interest (e.g., a series of depolarizing steps to activate voltage-gated sodium channels).
-
Record baseline currents.
-
Perfuse the cell with a known concentration of this compound and record the currents again.
-
Wash out the drug and record the recovery of the current.
-
Analyze the data to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence.
-
Visualizations
Caption: this compound's primary action and illustrative off-target effects of perampanel.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Novel Direct Modulatory Effects of Perampanel, an Antagonist of AMPA Receptors, on Voltage-Gated Sodium and M-type Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Becampanel Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with Becampanel.
Troubleshooting Guides
This section provides solutions to common problems researchers may face when working with this compound in a laboratory setting.
Issue: Precipitate Forms When this compound is Added to Cell Culture Media
-
Question: I dissolved this compound in DMSO to create a stock solution. However, when I add it to my cell culture medium, a precipitate forms immediately. What is the cause of this, and how can I resolve it?
-
Answer: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous solution like cell culture media. This occurs because this compound is more soluble in DMSO than in the aqueous media environment.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in the media may be above its solubility limit in that specific medium. To address this, consider lowering the final working concentration.
-
Rapid Dilution: Adding a concentrated DMSO stock directly into the full volume of media can cause a rapid solvent exchange, leading to precipitation. A better approach is to perform a serial dilution. First, dilute the this compound stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing the media to ensure even dispersion.
-
Low Media Temperature: The solubility of compounds can be temperature-dependent. Always use pre-warmed (37°C) cell culture media for your dilutions.
-
High DMSO Concentration: While DMSO aids in the initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate creating a more dilute stock solution of this compound in DMSO.
-
Issue: No Observable Effect of this compound in My Assay
-
Question: I have treated my cells with this compound, but I am not observing the expected biological effect. What could be the reason for this?
-
Answer: A lack of an observable effect can stem from several factors, ranging from the compound's concentration to the experimental setup.
Potential Causes and Solutions:
-
Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. This compound is a competitive antagonist of the AMPA receptor with an IC50 of 11 nM.[2] However, the effective concentration in a cellular assay will likely be higher and needs to be determined empirically.
-
Incorrect Timepoint: The timing of your measurement might be inappropriate for the biological process you are studying. Consider performing a time-course experiment to identify the optimal treatment duration.
-
Cell Health and Density: Ensure your cells are healthy and plated at an appropriate density. Over-confluent or unhealthy cells may not respond appropriately to treatment.
-
Compound Stability: While this compound is stable for several weeks during shipping, long-term storage conditions are important.[3] Store the compound as recommended by the supplier, typically at -20°C for long-term storage.[3] Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Issue: High Cell Death Observed in Control and Treated Wells
-
Question: I am observing significant cell death in both my control (vehicle-treated) and this compound-treated wells. What could be causing this?
-
Answer: Widespread cell death can be due to issues with the experimental conditions or the reagents used.
Potential Causes and Solutions:
-
DMSO Toxicity: As mentioned previously, high concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including controls) is consistent and at a non-toxic level (ideally ≤ 0.1%).
-
Sub-optimal Culture Conditions: Check your incubator's CO2 levels, temperature, and humidity. Also, ensure your cell culture medium is not expired and is properly supplemented.
-
Contamination: Microbial contamination can lead to rapid cell death. Visually inspect your cultures for any signs of contamination and consider testing for mycoplasma.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2] AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the AMPA receptor, this compound blocks the binding of glutamate, thereby inhibiting downstream signaling pathways.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and treatment duration. Based on its reported IC50 of 11 nM for AMPA receptor antagonism, a good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 10 nM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of, for example, 10 mM. Ensure the powder is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound can be stored at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (AMPA Receptor Antagonism) | 11 nM | Not specified | |
| Solubility | Soluble in DMSO | N/A | |
| Storage (Short-term) | 0 - 4°C (dry, dark) | N/A | |
| Storage (Long-term) | -20°C | N/A |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the optimal working concentration of this compound for your experiments.
-
Cell Seeding:
-
Plate your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium. A common approach is to perform a serial dilution to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine key parameters such as the IC50 (the concentration that inhibits cell viability by 50%).
-
Visualizations
Caption: Mechanism of action of this compound as a competitive AMPA receptor antagonist.
Caption: Workflow for optimizing this compound concentration in in vitro experiments.
References
Becampanel Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of becampanel in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (development code AMP397) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported IC50 of 11 nM for its target.[1] It belongs to the quinoxalinedione class of compounds. This compound was initially investigated for its potential as an anticonvulsant for treating epilepsy, as well as for neuropathic pain and cerebral ischemia, though it did not complete clinical trials.[1]
Q2: What are the common signs of this compound-induced toxicity in cell culture?
While specific data on this compound-induced cytotoxicity is limited, potential signs of toxicity, inferred from its mechanism of action and data from similar AMPA receptor antagonists like perampanel, may include:
-
Reduced cell viability: A decrease in the number of healthy cells, which can be measured using assays like MTT or LDH.
-
Increased apoptosis: Programmed cell death, identifiable through assays that detect caspase activation or changes in the cell membrane.
-
Neurite retraction and blebbing: In neuronal cultures, morphological changes such as the shrinking of neurites and the formation of membrane bubbles can indicate cellular stress.
-
Increased oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
-
Mitochondrial dysfunction: Impairment of mitochondrial function, which can be assessed by measuring changes in mitochondrial membrane potential.
Q3: At what concentrations should I expect to see toxic effects of this compound?
Q4: How should I prepare and store this compound stock solutions?
This compound is reported to be soluble in DMSO. To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods has not been extensively documented, so it is advisable to add the compound to the media immediately before treating the cells. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cell death at low concentrations | 1. Cell line sensitivity: Your cell line may be particularly sensitive to AMPA receptor antagonism or off-target effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Compound instability: The compound may be degrading in the cell culture medium. | 1. Perform a thorough dose-response experiment starting from very low (nanomolar) concentrations. 2. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without this compound). 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term studies, consider replenishing the medium with fresh compound periodically. |
| Inconsistent or irreproducible results | 1. Variability in stock solution: Inconsistent preparation or storage of the stock solution. 2. Cell passage number: Different cell passages can have varied responses. 3. Inconsistent incubation times: Variations in the duration of compound exposure. | 1. Prepare a large batch of stock solution, aliquot it, and store it properly at -20°C or -80°C. Use a fresh aliquot for each experiment. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Standardize all incubation times precisely. |
| No observable effect at expected concentrations | 1. Low receptor expression: The cell line may not express AMPA receptors or express them at very low levels. 2. Compound inactivity: The compound may have degraded. | 1. Verify the expression of AMPA receptors in your cell line using techniques like Western blotting or qPCR. 2. Check the quality and storage conditions of your this compound. If possible, test its activity in a known AMPA receptor-expressing cell line as a positive control. |
Quantitative Data
Due to the limited availability of public data on this compound's cytotoxic profile, the following table includes data for the related AMPA receptor antagonist, perampanel , to provide a general reference. Researchers should determine the specific IC50 values for this compound in their cell system of interest.
| Compound | Assay | Cell Line / System | IC50 / Effective Concentration | Reference |
| This compound | AMPA Receptor Antagonism | - | 11 nM | [1] |
| Perampanel | Inhibition of AMPA-induced Ca2+ increase | E18 Rat Cortical Neurons | 93 nM and 66 nM | [3] |
| Perampanel | Inhibition of AMPA receptor-mediated ion currents | Rat and Human Hippocampal and Cerebellar Tissue | 2.6 - 7.0 µM | |
| Perampanel | hERG Channel Inhibition | In vitro assay | 15.8 µM |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with DMSO) and a positive control for maximum LDH release (e.g., using the lysis buffer provided in the kit).
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound, the vehicle control, or the positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Protocol 2: Detection of Apoptosis using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizations
Caption: Mechanism of action of this compound as a competitive AMPA receptor antagonist.
Caption: Experimental workflow for assessing this compound toxicity in cell culture.
Caption: A logical troubleshooting guide for this compound cytotoxicity experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Becampanel Patch Clamp Recordings: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Becampanel in patch clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of patch clamp recordings?
This compound (development code AMP397) is a quinoxalinedione derivative that functions as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In patch clamp experiments, this compound is expected to inhibit AMPA receptor-mediated currents. This is observed as a reduction in the amplitude of excitatory postsynaptic currents (EPSCs) evoked by glutamate or AMPA receptor agonists.
Q2: What are the expected effects of this compound on AMPA receptor-mediated currents in a whole-cell voltage-clamp recording?
When applying this compound to a cell expressing AMPA receptors, you should observe a concentration-dependent reduction in the amplitude of the inward current elicited by an AMPA receptor agonist. As a competitive antagonist, the degree of inhibition by this compound can be overcome by increasing the concentration of the agonist.
Q3: How can I pharmacologically isolate AMPA receptor-mediated currents for my this compound experiment?
To ensure you are specifically studying the effects of this compound on AMPA receptors, it is crucial to pharmacologically isolate AMPA receptor-mediated currents. This can be achieved by:
-
Blocking NMDA receptors: Use a specific NMDA receptor antagonist, such as AP5 (D-2-amino-5-phosphonopentanoic acid).
-
Blocking GABA-A receptors: To eliminate inhibitory currents, a GABA-A receptor antagonist like bicuculline or gabazine can be used.[2]
-
Holding Potential: AMPA receptor-mediated currents can be isolated by holding the cell at a hyperpolarized membrane potential (e.g., -70 mV), which keeps NMDA receptors blocked by magnesium ions.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during patch clamp recordings, with a focus on experiments involving this compound.
Issues with Gigaohm Seal Formation
A stable gigaohm seal (a high-resistance seal between the pipette tip and the cell membrane, >1 GΩ) is fundamental for high-quality patch clamp recordings.[2]
| Problem | Possible Causes | Solutions |
| Failure to form a GΩ seal | Unhealthy or dying cells.[2] | Use healthy, vibrant cells with smooth membranes. |
| Debris on the cell membrane or pipette tip. | Apply gentle positive pressure to the pipette as you approach the cell to clear debris. Ensure all solutions are filtered. | |
| Improper pipette resistance. | For neuronal cultures, aim for a pipette resistance of 3-7 MΩ. | |
| Issues with the pressure system. | Check for leaks in the tubing and ensure the pipette holder seals are intact. | |
| Incorrect osmolarity of solutions. | Ensure the osmolarity of your internal and external solutions is appropriate for the cell type. |
Troubleshooting Workflow for Seal Formation
References
Technical Support Center: Becampanel Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Becampanel in buffer solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound (also known as AMP397) is a competitive AMPA receptor antagonist.[1][2] Its chemical structure, a quinoxalinedione derivative with a phosphonic acid group, suggests it is an acidic compound with potentially low aqueous solubility, making it prone to precipitation in certain buffer conditions.[3][4] Drug precipitation during an experiment can lead to inaccurate results by reducing the effective concentration of the compound in solution.[5]
Q2: What are the key physicochemical properties of this compound?
| Property | Value / Information | Source |
| Molecular Formula | C₁₀H₁₁N₄O₇P | |
| Molecular Weight | 330.19 g/mol | |
| IUPAC Name | [(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid | |
| Functional Groups | Phosphonic acid, quinoxalinedione, nitro group, secondary amine | |
| Predicted Nature | Acidic compound, likely poorly soluble in neutral to acidic aqueous solutions. | Inferred from structure |
Q3: What factors can cause this compound to precipitate?
Several factors can contribute to the precipitation of poorly soluble compounds like this compound in buffer:
-
pH: The solubility of acidic compounds is highly dependent on pH. At a pH below the pKa of the phosphonic acid group, this compound will be in its less soluble, neutral form.
-
Buffer Species: Certain buffer components can interact with the drug molecule, reducing its solubility. For instance, phosphate buffers can sometimes form less soluble salts with compounds.
-
Solvent Shifting: If this compound is dissolved in an organic solvent (like DMSO) to create a stock solution, adding this stock to an aqueous buffer can cause the compound to precipitate out as the solvent environment changes.
-
Concentration: Exceeding the equilibrium solubility of this compound in the final buffer system will lead to precipitation.
-
Temperature: Changes in temperature can affect solubility, though this is generally a less significant factor for in vitro experiments conducted at constant temperature.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Workflow for Troubleshooting Precipitation
Caption: A step-by-step decision tree for troubleshooting this compound precipitation.
Issue 1: Precipitation upon addition of DMSO stock to aqueous buffer.
| Potential Cause | Recommended Solution |
| Solvent Shift | The aqueous buffer is a poor solvent for this compound compared to DMSO. |
| 1. Decrease DMSO Percentage: Keep the final concentration of DMSO in the buffer as low as possible (ideally <1%). | |
| 2. Use a Co-solvent: Prepare the buffer with a small percentage of a water-miscible organic solvent (e.g., 5-10% ethanol or polyethylene glycol (PEG)) to increase the solubility of this compound. | |
| 3. Change the Order of Addition: Try adding the buffer to the DMSO stock solution slowly while vortexing, rather than the other way around. |
Issue 2: Precipitation observed in a specific buffer type (e.g., Phosphate-Buffered Saline).
| Potential Cause | Recommended Solution |
| Buffer Interaction / pH | The pH of the buffer is too low, or the buffer species is forming an insoluble salt. |
| 1. Increase Buffer pH: Since this compound is acidic, its solubility will increase at a higher pH. Prepare buffers with a pH of 7.4 or higher to ensure the phosphonic acid group is deprotonated and more soluble. | |
| 2. Switch Buffer System: If increasing the pH is not an option for your experiment, try a different buffer system. Bicarbonate-based buffers can sometimes offer different solubility profiles compared to phosphate buffers. |
Issue 3: Precipitation occurs over time during the experiment.
| Potential Cause | Recommended Solution |
| Supersaturation | The initial concentration is above the equilibrium solubility, leading to delayed precipitation. |
| 1. Incorporate Precipitation Inhibitors: Add polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) to the buffer. These polymers can help maintain a supersaturated state by inhibiting crystal growth. | |
| 2. Conduct a Solubility Study: Determine the maximum solubility of this compound in your specific buffer system to ensure you are working below this concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM).
-
Mixing: Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Final Working Solution in Buffer
This protocol outlines a method to minimize precipitation when diluting the DMSO stock.
Caption: Recommended workflow for preparing the final this compound working solution.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., HEPES, Tris). Ensure the final pH is in a range where this compound is likely to be soluble (recommendation: pH ≥ 7.4).
-
(Optional) Additives: If using co-solvents or precipitation inhibitors, add them to the buffer and mix thoroughly before adding the drug.
-
Aliquoting Stock: In a fresh tube, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Dilution: Slowly add the prepared buffer to the DMSO stock solution drop by drop while continuously vortexing. This gradual change in solvent environment helps prevent immediate precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation before use.
References
Technical Support Center: Improving In Vivo Delivery of Becampanel
Disclaimer: Becampanel (AMP397) is an investigational compound that did not complete clinical trials. As such, publicly available data on its in-vivo delivery is limited. This guide provides information based on available data for this compound and supplements it with data from related competitive AMPA receptor antagonists, such as Perampanel, to offer a comprehensive resource. Researchers should use this information as a starting point and conduct their own optimization studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A preclinical study in CD-1 mice used 0.2 M sodium bicarbonate (NaHCO3) as a vehicle for oral gavage administration of this compound.[1] Due to the quinoxalinedione structure of this compound, which can confer low water solubility, a basic solution like sodium bicarbonate can improve its dissolution.
Q2: What are the known toxicity signs of this compound in animal models?
In a dose-finding study in CD-1 mice, oral gavage administration of this compound at doses of 320 mg/kg and higher (up to 800 mg/kg), given twice with a 24-hour interval, resulted in significant signs of toxicity. These included labored breathing, ataxia (impaired coordination), and strong sedation.[1]
Q3: What are common challenges with the in vivo delivery of quinoxalinedione-based AMPA receptor antagonists?
First-generation quinoxalinedione compounds were often associated with kidney toxicity due to their low water solubility. While second-generation compounds have improved profiles, solubility can still be a limiting factor for achieving desired in vivo exposures.[2] Careful formulation and vehicle selection are crucial.
Q4: Can you provide an example of a successful in vivo delivery strategy for a related AMPA receptor antagonist?
Perampanel, another AMPA receptor antagonist, has been successfully administered in various animal models. For instance, in a rat amygdala kindling model, Perampanel was administered intraperitoneally at doses of 0.75 mg/kg and 1.5 mg/kg.[3][4] It has also been developed into oral tablet and suspension formulations for clinical use. While the routes and vehicles may differ from what is optimal for this compound, these studies provide a starting point for experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in formulation | Low aqueous solubility of the quinoxalinedione structure. | - Use a basic vehicle such as 0.2 M NaHCO3 to increase solubility. - Consider co-solvents like PEG-400 or DMSO, but be mindful of their potential in vivo effects. - Sonication of the formulation may help in achieving a uniform suspension. |
| High variability in plasma concentrations | Poor absorption after oral administration, potential food effects, or rapid metabolism. | - For initial studies, consider intraperitoneal (IP) injection to bypass first-pass metabolism and ensure more consistent bioavailability. - If oral administration is necessary, ensure consistent fasting or fed states across all study animals. - Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life (t1/2) to optimize dosing intervals. |
| Signs of neurotoxicity (e.g., ataxia, sedation) at desired therapeutic doses | The therapeutic window for this compound may be narrow. The observed effects are consistent with high CNS exposure of an AMPA receptor antagonist. | - Perform a dose-response study to identify the minimum effective dose. - Consider a continuous infusion model to maintain steady-state plasma concentrations below the toxicity threshold. - If possible, measure plasma and brain concentrations to establish a therapeutic range and a maximum tolerated concentration. |
| Lack of efficacy in the animal model | Insufficient brain penetration, rapid metabolism, or inappropriate dosing regimen. | - Verify target engagement by measuring AMPA receptor occupancy in the brain if a suitable tracer is available. - Analyze plasma and brain samples to determine the brain-to-plasma ratio. For a centrally acting drug, a ratio greater than 1 is often desirable. - Increase the dosing frequency based on the pharmacokinetic profile to maintain exposure above the minimum effective concentration. |
Experimental Protocols
Protocol 1: Basic Formulation of this compound for Oral Administration
-
Objective: To prepare a simple suspension of this compound for oral gavage.
-
Materials:
-
This compound powder
-
0.2 M Sodium Bicarbonate (NaHCO3) solution
-
Sterile water for injection
-
Sonicator
-
Calibrated balance and appropriate glassware
-
-
Procedure:
-
Prepare the 0.2 M NaHCO3 solution by dissolving the appropriate amount of sodium bicarbonate in sterile water.
-
Weigh the required amount of this compound powder for the desired concentration (e.g., 10 mg/mL).
-
Gradually add the this compound powder to the 0.2 M NaHCO3 vehicle while vortexing.
-
Once a suspension is formed, sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large particles.
-
Administer the formulation to the animals via oral gavage at the desired dose volume.
-
Protocol 2: Pilot Pharmacokinetic Study in Rodents
-
Objective: To determine the basic pharmacokinetic parameters of this compound after a single administration.
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Administration:
-
Intravenous (IV): Administer a single bolus of this compound (e.g., 1 mg/kg) in a suitable solubilizing vehicle via the tail vein.
-
Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) in the 0.2 M NaHCO3 vehicle via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approximately 100-200 µL) from the saphenous vein or via cardiac puncture at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place them on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Quantitative Data Summary
Table 1: In Vivo Toxicity of this compound in CD-1 Mice
| Dose (mg/kg, p.o.) | Vehicle | Observed Effects | Reference |
| 320 | 0.2 M NaHCO3 | Labored breathing, ataxia, strong sedation | |
| 450.5 | 0.2 M NaHCO3 | Strong signs of toxicity | |
| 500 | 0.2 M NaHCO3 | Strong signs of toxicity | |
| 800 | 0.2 M NaHCO3 | Strong signs of toxicity |
Table 2: Example Pharmacokinetic Parameters of Perampanel in Rats (for illustrative purposes)
| Parameter | Value | Route of Administration | Species |
| Tmax | 1.5 h | Oral | Rat |
| t1/2 | 2.5 h | Oral | Rat |
| Bioavailability | ~100% | Oral | Rat |
Note: This data is for Perampanel and should be used as a general reference for what to expect from a well-absorbed AMPA receptor antagonist. These values are not representative of this compound.
Visualizations
Caption: Workflow for in vivo this compound delivery and analysis.
Caption: this compound competitively antagonizes the AMPA receptor.
Caption: Troubleshooting logic for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and pharmacokinetic interactions of perampanel and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Becampanel In Vitro Metabolism: Technical Support Center
This technical support center provides guidance for researchers investigating the in vitro metabolic stability of becampanel and similar compounds. The following frequently asked questions (FAQs) and troubleshooting guides will help you design and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro half-life of this compound?
For reference, studies on other AMPA receptor antagonists, such as perampanel, have shown significant metabolism in in vitro systems like HepaRG cells, with concentrations decreasing considerably over a 12-hour period, suggesting that metabolic stability is a key characteristic of this class of drugs.[2][3]
To determine the in vitro half-life of this compound, you will need to perform a metabolic stability assay.
Q2: How do I perform an in vitro metabolic stability assay for this compound?
An in vitro metabolic stability assay is essential for determining the rate at which a compound is metabolized by liver enzymes. The most common methods involve incubating the compound with human liver microsomes (HLM) or hepatocytes. Below is a detailed protocol for an HLM-based assay.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure to determine the intrinsic clearance and half-life of a test compound like this compound.
1. Objective: To measure the rate of disappearance of the parent compound over time when incubated with human liver microsomes in the presence of the necessary cofactor (NADPH).
2. Materials and Reagents:
-
This compound (or test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase) or NADPH
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Control compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for analysis
3. Experimental Workflow:
Caption: Workflow for an in vitro metabolic stability assay.
4. Procedure:
-
Preparation: Prepare stock solutions of this compound and control compounds. Prepare the reaction mixture containing phosphate buffer and HLM.
-
Pre-incubation: Add this compound to the HLM mixture and pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution, typically 2-3 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of this compound.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the half-life (T½) and intrinsic clearance (CLint) using the formulas below.
| Parameter | Formula | Description |
| Half-Life (T½) | 0.693 / k | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / T½) * (mL incubation / mg microsomal protein) | The rate of metabolism normalized to the amount of enzyme. |
Troubleshooting Guide
Q3: My measured in vitro half-life is much shorter than expected. What could be the cause?
| Potential Cause | Suggested Solution |
| High Microsomal Concentration | Reduce the concentration of HLM in the incubation. A lower enzyme concentration will slow the reaction rate. |
| Non-specific Binding | This compound may be binding to the plasticware. Use low-binding plates/tubes. Also, ensure the quenching solvent effectively releases the bound drug. |
| Compound Instability | The compound may be chemically unstable in the buffer at 37°C. Run a control incubation without NADPH to check for non-enzymatic degradation. |
| Incorrect Reagent Concentration | Verify the concentrations of all stock solutions, especially the test compound and NADPH. |
Q4: My compound shows no metabolism or the half-life is too long to measure. What should I do?
| Potential Cause | Suggested Solution |
| Low Microsomal Concentration | Increase the concentration of HLM to increase the enzymatic activity in the assay. |
| Inactive Cofactor (NADPH) | Ensure the NADPH solution is fresh and has been stored correctly. The regenerating system should also be checked for activity. |
| Low Compound Concentration | If the compound concentration is too far below its Km for the metabolizing enzymes, the rate may be too slow to measure accurately. Consider increasing the substrate concentration. |
| Poor LC-MS/MS Sensitivity | The analytical method may not be sensitive enough to detect small changes in concentration. Optimize the LC-MS/MS method to improve the limit of quantification. |
| Compound is Genuinely Stable | The compound may not be a substrate for the major microsomal enzymes (CYP450s). Consider using hepatocytes, which contain a broader range of phase I and phase II enzymes. |
Mechanism of Action: AMPA Receptor Signaling
This compound is an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Understanding this pathway is crucial for interpreting the pharmacological effects of the drug. AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system.[4]
Caption: this compound blocks the AMPA receptor, preventing excitotoxicity.
As shown in the diagram, glutamate released from the presynaptic neuron binds to the AMPA receptor on the postsynaptic membrane. This opens an ion channel, allowing sodium ions (Na+) to flow in, which depolarizes the neuron and generates an excitatory signal. This compound acts by blocking this receptor, thereby inhibiting this excitatory signaling cascade. This mechanism is thought to reduce neuronal hyperexcitability, which is relevant in conditions like epilepsy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Study of the metabolic stability profiles of perampanel, rufinamide and stiripentol and prediction of drug interactions using HepaRG cells as an in vitro human model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdigital.ipg.pt [bdigital.ipg.pt]
- 4. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Becampanel Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Becampanel. The information provided here will help address common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as AMP397) is a competitive antagonist of the AMPA receptor.[1] Like many quinoxalinedione derivatives, this compound is a poorly water-soluble compound. This low aqueous solubility can present challenges in experimental settings, affecting dissolution, bioavailability, and the ability to achieve desired concentrations for in vitro and in vivo studies.
Q2: What are the key physicochemical properties of this compound?
A2: Key properties of this compound are summarized below. Understanding these is the first step in developing an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₄O₇P | PubChem |
| Molecular Weight | 330.19 g/mol | PubChem |
| IUPAC Name | [[(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid | Wikipedia[1] |
| General Solubility | Poorly soluble in water. | General knowledge on quinoxalinedione derivatives. |
Q3: How does pH likely affect the solubility of this compound?
A3: this compound possesses both acidic (phosphonic acid) and basic (amino) functional groups, as well as acidic protons on the quinoxaline ring system. Therefore, its solubility is expected to be highly pH-dependent.
-
In acidic conditions (low pH): The amino group will be protonated, forming a more soluble cationic species.
-
In alkaline conditions (high pH): The phosphonic acid and potentially the quinoxaline N-H groups will be deprotonated, forming more soluble anionic species.
-
At its isoelectric point (pI): The pH at which the net charge is zero, this compound will exhibit its lowest solubility.
The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[2][3][4]
Troubleshooting Guide: Adjusting pH for this compound Solubility
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound by adjusting pH.
Issue: this compound does not dissolve in aqueous buffer at the desired concentration.
Possible Cause 1: The pH of the buffer is close to the isoelectric point (pI) of this compound.
Experimental Protocol: Determining the pH-Solubility Profile of this compound
This protocol outlines a standard laboratory procedure to determine the solubility of this compound at various pH levels.
Materials:
-
This compound powder
-
Calibrated pH meter
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm)
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The excess is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
pH Measurement: After equilibration, measure and record the final pH of each suspension.
-
Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH to generate a pH-solubility profile.
Hypothetical pH-Solubility Data for this compound
The following table is a hypothetical representation of what a pH-solubility profile for this compound might look like. Note: This is for illustrative purposes only and is not based on experimental data.
| pH | Hypothetical Solubility (µg/mL) |
| 2.0 | 50 |
| 3.0 | 25 |
| 4.0 | 10 |
| 5.0 | 5 |
| 6.0 | 8 |
| 7.0 | 20 |
| 8.0 | 60 |
| 9.0 | 150 |
| 10.0 | 250 |
Possible Cause 2: The buffer capacity is insufficient.
-
Solution: If the addition of this compound significantly changes the pH of your buffer, the buffer capacity is too low. Use a higher concentration of the buffering agent.
Possible Cause 3: The ionic strength of the buffer is affecting solubility.
-
Solution: In some cases, high salt concentrations can decrease the solubility of a compound (salting out). If you suspect this is an issue, try preparing your buffers with a lower ionic strength.
Visualizing Experimental Workflows
Workflow for Troubleshooting this compound Solubility
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
Signaling Pathway of this compound
This compound is an antagonist of the AMPA receptor, which is a key component of excitatory glutamatergic signaling in the central nervous system.
Caption: Simplified signaling pathway showing this compound's antagonism of the AMPA receptor. pathway showing this compound's antagonism of the AMPA receptor.
References
Validation & Comparative
A Comparative Guide to AMPA Receptor Antagonists in Neuroprotection: Talampanel vs. Becampanel
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two AMPA receptor antagonists, Talampanel and Becampanel, for their neuroprotective potential. While extensive preclinical data is available for Talampanel, information regarding the neuroprotective effects of this compound is notably scarce, preventing a direct quantitative comparison.
Executive Summary
Excitotoxicity, primarily mediated by the overactivation of glutamate receptors such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a key mechanism of neuronal damage in ischemic stroke and traumatic brain injury (TBI). Both Talampanel and this compound were developed as AMPA receptor antagonists with the potential for neuroprotection.
Talampanel , a non-competitive AMPA receptor antagonist, has demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia and traumatic brain injury. Studies have shown its efficacy in reducing infarct volume, improving functional outcomes, and attenuating neuronal damage.
This compound (development code AMP397) is a competitive AMPA receptor antagonist that was investigated for its potential in treating epilepsy and cerebral ischemia. However, it never completed clinical trials, and publicly available preclinical data on its neuroprotective efficacy is not available.[1] This guide will therefore focus on presenting the comprehensive experimental data for Talampanel.
Talampanel: A Profile in Neuroprotection
Talampanel has been the subject of numerous preclinical studies investigating its neuroprotective capabilities. The following sections summarize the key findings and experimental methodologies.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of Talampanel have been quantified in various animal models of neurological injury.
| Model | Species | Treatment Regimen | Key Findings | Reference |
| Focal Cerebral Ischemia (MCAO) | Rat | 30-minute or 2-hour post-occlusion | Infarct size reduction of 47.3% (p<0.01) and 48.5% (p<0.01) respectively. | [2] |
| Transient Focal Cerebral Ischemia (MCAO) | Mouse | Post-1.5 or 2-hour occlusion | Reduction in infarcted tissue in the striatum (44.5%, p<0.05 and 37.0%, p<0.05) and hippocampus (39.3%, p<0.01 and 37.0%, p<0.05). | [2] |
| Photochemically Induced Thrombosis | Rat | 30-minute post-irradiation | 40.1% (p<0.05) inhibition of infarct size. | [2] |
| AMPA-Induced Striatal Neurotoxicity | Neonatal Rat | 4 x 2 mg/kg i.p. post-AMPA injection | 42.5 ± 5.3% protection from brain damage. | [3] |
| Traumatic Brain Injury (Fluid-Percussion) | Rat | Bolus infusion of 4 mg/kg followed by 4 mg/kg/h for 72h, 30 minutes post-injury | Significant reduction in total contusion area (0.54 ± 0.25 mm² vs. 1.79 ± 0.42 mm² in vehicle). Attenuated neuronal damage in the hippocampal CA1 sector. | |
| Transient Focal Cerebral Ischemia (MCAO) | Rat | 6 x 10 mg/kg i.p. on the day of stroke | Improved motor coordination in rotarod (p < 0.01) and beam walking (p < 0.01) tests, and reduced stroke-induced rotations (p < 0.05). |
Mechanism of Action: AMPA Receptor Antagonism
Talampanel is a non-competitive antagonist of the AMPA receptor. In conditions of excessive glutamate release, such as during a stroke or TBI, AMPA receptors are over-activated, leading to a massive influx of Ca²⁺ ions into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal death. By binding to a site on the AMPA receptor distinct from the glutamate binding site, Talampanel allosterically inhibits the ion channel, reducing the influx of Ca²⁺ and thereby preventing the downstream neurotoxic cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of the antiepileptic drug candidate talampanel against AMPA-induced striatal neurotoxicity in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Becampanel and GYKI 52466: Two Distinct AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists: Becampanel and GYKI 52466. While both compounds target the AMPA receptor, a key player in excitatory neurotransmission, they exhibit fundamental differences in their mechanism of action, potency, and preclinical evaluation status. This document synthesizes available experimental data to facilitate an objective comparison for research and drug development purposes.
At a Glance: Key Differences
| Feature | This compound | GYKI 52466 |
| Mechanism of Action | Competitive Antagonist | Non-competitive Antagonist |
| Chemical Class | Quinoxalinedione derivative | 2,3-benzodiazepine |
| Potency (IC50) | 11 nM[1] | 7.5-20 µM (for AMPA-induced responses)[2][3] |
| Development Status | Investigated for epilepsy, neuropathic pain, and cerebral ischemia; did not complete clinical trials.[1] | Preclinical research tool; investigated for anticonvulsant and muscle relaxant properties.[4] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GYKI 52466, highlighting their distinct pharmacological profiles.
Table 1: In Vitro Pharmacology
| Parameter | This compound | GYKI 52466 |
| Target | AMPA Receptor | AMPA Receptor |
| Mechanism | Competitive Antagonist | Non-competitive Antagonist |
| IC50 (AMPA-mediated response) | 11 nM | 7.5-11 µM or 10-20 µM |
| IC50 (Kainate-mediated response) | Data not available | ~450 µM |
| IC50 (NMDA-mediated response) | Data not available | >50 µM |
Note: The IC50 value for this compound is significantly lower than that for GYKI 52466, indicating higher potency in vitro. However, their different mechanisms of action (competitive vs. non-competitive) should be considered when interpreting these values.
Table 2: In Vivo Efficacy in Seizure Models
| Animal Model | This compound | GYKI 52466 |
| Amygdala-Kindled Seizures (Rats) | Data not available | Effective: 10 mg/kg i.p. reduces after-discharge duration and seizure score. 20 mg/kg shows significant reduction but with motor side effects. |
| Pentylenetetrazol (PTZ)-induced Seizures (Immature Rats) | Data not available | Effective: Selectively suppressed the tonic phase of generalized seizures in 12 and 18-day-old rats and whole tonic-clonic seizures in 25-day-old rats. |
| Tetramethylenedisulfotetramine (TETS)-induced Status Epilepticus (Mice) | Data not available | Effective: A related non-competitive AMPA receptor antagonist, perampanel, was shown to be effective. |
A significant lack of publicly available in vivo efficacy data for this compound prevents a direct comparison in these models.
Table 3: Pharmacokinetic Profile
| Parameter | This compound | GYKI 52466 |
| Bioavailability | Data not available | Good bioavailability |
| Blood-Brain Barrier Penetration | Data not available | Rapidly penetrates the blood-brain barrier |
| Half-life | Data not available | Data not available |
| Metabolism | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of AMPA receptor antagonists and a typical experimental workflow for their evaluation.
Experimental Protocols
Determination of IC50 for GYKI 52466 (Whole-Cell Voltage-Clamp Recording)
The IC50 values for GYKI 52466's antagonism of AMPA- and kainate-activated currents were determined using whole-cell voltage-clamp recordings from cultured rat hippocampal neurons.
-
Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on individual neurons. The membrane potential is held at a negative potential (e.g., -60 mV) to record inward currents.
-
Agonist Application: A specific agonist (AMPA or kainic acid) is applied to the neuron to evoke a stable inward current.
-
Antagonist Application: GYKI 52466 is co-applied with the agonist at various concentrations.
-
Data Analysis: The inhibition of the agonist-induced current by GYKI 52466 is measured. A concentration-response curve is generated by plotting the percentage of inhibition against the concentration of GYKI 52466. The IC50 value, the concentration of the antagonist that produces 50% inhibition of the maximal agonist response, is then calculated from this curve.
Note: A detailed experimental protocol for the determination of the IC50 of this compound is not publicly available.
In Vivo Anticonvulsant Activity of GYKI 52466 in the Amygdala-Kindled Rat Model
This model assesses the efficacy of a compound in a model of temporal lobe epilepsy.
-
Animal Model: Male Wistar rats are used. Kindling is induced by repeated electrical stimulation of the amygdala until stable seizures are elicited.
-
Drug Administration: GYKI 52466 is administered intraperitoneally (i.p.) at doses of 10 mg/kg or 20 mg/kg.
-
Seizure Induction: Five minutes after drug administration, the amygdala is stimulated electrically.
-
Data Collection: The duration of the cortical after-discharge and the behavioral seizure score are recorded and compared to vehicle-treated control animals.
Discussion and Conclusion
This compound and GYKI 52466 represent two distinct classes of AMPA receptor antagonists. This compound, a quinoxalinedione derivative, acts as a high-potency competitive antagonist. In contrast, GYKI 52466, a 2,3-benzodiazepine, is a non-competitive antagonist with micromolar potency for AMPA receptors.
The available data strongly suggest that GYKI 52466 possesses robust anticonvulsant properties in a variety of preclinical models. Its non-competitive mechanism of action may offer an advantage in conditions of excessive glutamate release, a hallmark of seizures. However, its development appears to have been limited to preclinical research.
This compound, despite its high in vitro potency, has a notable lack of publicly available in vivo efficacy and pharmacokinetic data. Its development was discontinued before the completion of clinical trials, the reasons for which are not publicly disclosed.
For researchers, the choice between these two compounds will depend on the specific experimental goals. GYKI 52466 is a well-characterized tool for studying the effects of non-competitive AMPA receptor antagonism in vitro and in vivo. The utility of this compound is less clear due to the limited data, though its high potency and competitive mechanism could be of interest for specific structure-activity relationship studies.
Disclaimer: This comparison is based on publicly available scientific literature. The lack of comprehensive data for this compound, particularly regarding its in vivo performance and pharmacokinetics, limits a complete and direct comparison with GYKI 52466. Further research would be necessary to fully elucidate the comparative pharmacology of these two compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
Competitive Binding Analysis of Becampanel and NBQX at the AMPA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: becampanel and NBQX. Both compounds are quinoxalinedione derivatives that have been instrumental in elucidating the physiological and pathophysiological roles of AMPA receptor-mediated glutamatergic neurotransmission.[1][2] This document presents a compilation of their binding affinities, a detailed experimental protocol for assessing competitive binding, and visual representations of the underlying molecular interactions and experimental procedures.
Quantitative Comparison of Binding Affinities
The following table summarizes the reported binding affinities of this compound and NBQX for the AMPA receptor. It is important to note that the presented values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Parameter | Value | Receptor/System | Reference |
| This compound | IC₅₀ | 11 nM | AMPA Receptor | [2] |
| NBQX | Kᵢ | 63 nM | AMPA Receptor (vs. AMPA) | [1] |
| IC₅₀ | 0.15 µM | AMPA Receptor | ||
| pA₂ | 7.05 ± 0.10 | AMPA currents in Xenopus oocytes |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ: The inhibition constant for a substance, indicating the concentration required to produce half-maximum inhibition. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Mechanism of Action
Both this compound and NBQX function as competitive antagonists at the AMPA receptor. This means they bind to the same site as the endogenous agonist, glutamate, on the ligand-binding domain of the AMPA receptor. By occupying this site, they prevent glutamate from binding and subsequently inhibit the conformational changes required for ion channel opening. This blockade of the AMPA receptor leads to a reduction in excitatory postsynaptic currents.
Experimental Protocols
A common and robust method for determining the binding affinity of unlabeled compounds like this compound and NBQX is through a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand that has a known affinity for the target receptor.
Protocol: Competitive Radioligand Binding Assay for AMPA Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound and NBQX for the AMPA receptor by measuring their ability to displace the radiolabeled agonist [³H]-AMPA.
Materials:
-
Membrane Preparation: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus), known to have a high density of AMPA receptors.
-
Radioligand: [³H]-AMPA (specific activity ~50-60 Ci/mmol).
-
Test Compounds: this compound and NBQX, dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [³H]-AMPA (at a concentration near its Kₑ), and vehicle.
-
Non-specific Binding: Assay buffer, [³H]-AMPA, and a saturating concentration of unlabeled glutamate (e.g., 1 mM).
-
Competitive Binding: Assay buffer, [³H]-AMPA, and increasing concentrations of the test compound (this compound or NBQX).
-
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
Incubate the plate at 4°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-AMPA binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value of the test compound from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizing Molecular Interactions and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the competitive binding at the AMPA receptor and the workflow of the competitive binding assay.
References
A Comparative Guide to Competitive AMPA Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This document provides a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate compounds for research and therapeutic development.
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. The AMPA receptor, a subtype of ionotropic glutamate receptors, plays a key role in fast excitatory neurotransmission. Dysregulation of AMPA receptor signaling has been implicated in various neurological and psychiatric disorders, including epilepsy, ischemic stroke, and amyotrophic lateral sclerosis (ALS). Consequently, AMPA receptor antagonists have emerged as a significant area of interest for therapeutic intervention. This guide focuses on competitive antagonists, which vie with glutamate for binding to the receptor's active site.
Mechanism of Action of Competitive AMPA Receptor Antagonists
Competitive AMPA receptor antagonists function by binding to the glutamate binding site on the AMPA receptor, thereby preventing its activation by the endogenous ligand, glutamate. This blockade of the receptor inhibits the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, leading to a reduction in excitatory neurotransmission. This mechanism is the basis for their neuroprotective and anticonvulsant properties.
Performance Comparison of Key Competitive AMPA Receptor Antagonists
The following tables summarize the quantitative data for several well-characterized competitive AMPA receptor antagonists, providing a basis for their comparison.
Table 1: Binding Affinity and Selectivity
This table presents the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of various antagonists for AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors. Lower values indicate higher binding affinity. The selectivity ratio provides a measure of preference for the AMPA receptor over other glutamate receptor subtypes.
| Compound | AMPA Receptor Affinity | Kainate Receptor Affinity | NMDA Receptor Affinity | Selectivity (AMPA vs. Kainate) | Selectivity (AMPA vs. NMDA) |
| NBQX | Ki: 63 nM[1] | Ki: 78 nM[1] | >10 µM (no effect)[2] | ~1.2 | >158 |
| CNQX | IC50: 0.3 µM[3] | IC50: 1.5 µM[3] | IC50: 25 µM (glycine site) | 5 | 83 |
| ZK200775 | Ki: 120 nM ([3H]-AMPA) | IC50: 2.5-11 µM | IC50: >1 µM | ~21-92 | >8 |
Table 2: In Vivo Efficacy in Preclinical Models
This table summarizes the effective doses (ED50) and observed effects of competitive AMPA receptor antagonists in rodent models of epilepsy and cerebral ischemia.
| Compound | Preclinical Model | Species | Effective Dose (Route) | Observed Effects |
| NBQX | Amygdala-Kindled Seizures | Rat | 10-40 mg/kg (i.p.) | Dose-dependent suppression of motor seizures and afterdischarge duration. |
| NBQX | Hypoxia-Induced Neonatal Seizures | Rat | 20 mg/kg (i.p.) | Attenuated later-life spontaneous seizures and social deficits. |
| NBQX | Focal Cerebral Ischemia (MCAO) | Rat | 40-100 mg/kg (i.v.) | Substantial reduction in infarct size. |
| ZK200775 | Focal Cerebral Ischemia (MCAO) | Rat | 0.1 mg/kg/h (i.v.) | Dramatic reduction of infarct size with a long therapeutic window. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay: [3H]-AMPA Competition Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound to AMPA receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg of protein).
-
50 µL of various concentrations of the unlabeled test compound or vehicle.
-
50 µL of [3H]-AMPA (final concentration typically at or below its Kd, e.g., 5 nM).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known AMPA receptor ligand (e.g., 100 µM L-glutamate) instead of the test compound.
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the whole-cell patch-clamp technique to measure AMPA receptor-mediated currents in cultured neurons and assess the effects of competitive antagonists.
1. Cell Preparation:
-
Plate primary cortical or hippocampal neurons on coverslips and culture for a suitable duration to allow for maturation and synapse formation.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External (Bath) Solution (ACSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.
3. Recording Procedure:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Under visual guidance, approach a neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
4. Antagonist Application and Data Acquisition:
-
Record baseline spontaneous or evoked EPSCs. To evoke EPSCs, use a stimulating electrode placed near the recorded neuron.
-
Perfuse the competitive antagonist at various concentrations into the bath and record the changes in EPSC amplitude.
-
To isolate AMPA receptor-mediated currents, other synaptic inputs can be blocked (e.g., using a GABAA receptor antagonist like picrotoxin).
-
Acquire data using a patch-clamp amplifier and appropriate software.
5. Data Analysis:
-
Measure the peak amplitude of the EPSCs before and after antagonist application.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve and determine the IC50.
References
- 1. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Validating AMPA Receptor Antagonists as Research Tools: A Comparative Guide
For researchers, scientists, and drug development professionals investigating glutamatergic neurotransmission, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists are invaluable tools. This guide provides a comparative overview of two such antagonists, Becampanel and Perampanel, to validate their use in research applications. Due to its extensive clinical development, Perampanel serves as a well-documented benchmark, while this compound represents a potent but discontinued research compound.
Overview of this compound and Perampanel
This compound (AMP397) is a quinoxalinedione derivative that acts as a competitive antagonist of the AMPA receptor with a reported IC50 of 11 nM.[1][2] Developed by Novartis, it was investigated for its potential as an anticonvulsant for epilepsy, as well as for the treatment of neuropathic pain and cerebral ischemia.[1][2] However, this compound never completed clinical trials.[1]
Perampanel, on the other hand, is a first-in-class, orally active, selective, non-competitive AMPA receptor antagonist. It has undergone extensive preclinical and clinical evaluation and is approved for the adjunctive treatment of partial-onset seizures and primary generalized tonic-clonic seizures.
Mechanism of Action: Competitive vs. Non-Competitive Antagonism
The primary distinction between these two molecules lies in their mechanism of action at the AMPA receptor.
Preclinical Efficacy: A Look at Perampanel's Profile
Due to the discontinuation of this compound's development, extensive preclinical data is not publicly available. In contrast, Perampanel has demonstrated broad-spectrum anti-seizure activity in various rodent models.
| Animal Model | Perampanel ED50 |
| Audiogenic Seizures (mice) | 0.47 mg/kg |
| Maximal Electroshock (MES)-induced Seizures (mice) | 1.6 mg/kg |
| Pentylenetetrazol (PTZ)-induced Seizures (mice) | 0.94 mg/kg |
Data sourced from Hanada et al., 2011.
Clinical Efficacy of Perampanel
The efficacy of Perampanel has been established in multiple Phase III clinical trials. The following table summarizes the median percentage reduction in seizure frequency and the 50% responder rate in patients with partial-onset seizures.
| Perampanel Daily Dose | Median % Reduction in Seizure Frequency | 50% Responder Rate |
| 4 mg | Not specified | 28.5% - 37.6% |
| 8 mg | 23.3% - 34.5% | 28.5% - 37.6% |
| 12 mg | 23.3% - 34.5% | 28.5% - 37.6% |
Data from pooled analysis of Phase III trials.
Pharmacokinetics and Safety Profile
One potential reason for the discontinuation of this compound, a quinoxalinedione derivative, could be related to the poor solubility and potential for nephrotoxicity observed with other compounds in this class. Perampanel, with a different chemical structure, exhibits favorable pharmacokinetic properties.
| Parameter | Perampanel |
| Bioavailability | High |
| Half-life | ~105 hours |
| Metabolism | Primarily via CYP3A4 |
Data from Rogawski & Hanada, 2013.
The most common adverse events reported in clinical trials for Perampanel were dizziness and somnolence.
Experimental Protocols
In Vitro Evaluation of AMPA Receptor Antagonism
A common method to determine the potency of an AMPA receptor antagonist is through electrophysiological recordings from cultured neurons or oocytes expressing AMPA receptors.
In Vivo Assessment of Anticonvulsant Activity
Animal models are crucial for evaluating the in vivo efficacy of potential antiepileptic drugs. The maximal electroshock (MES) test is a common model.
Conclusion
While this compound showed initial promise as a potent competitive AMPA receptor antagonist, its development was halted, preventing a full evaluation of its potential as a research tool. In contrast, the extensive preclinical and clinical data available for Perampanel validate it as a reliable and effective tool for studying the role of AMPA receptors in various physiological and pathological processes. Researchers can confidently use Perampanel to probe the function of the glutamatergic system, with a well-understood pharmacological profile to aid in the interpretation of experimental results. The likely discontinuation of this compound due to formulation or safety issues, a common fate for quinoxalinedione derivatives, underscores the importance of a favorable pharmacokinetic and safety profile for the successful development of a research tool into a therapeutic agent.
References
A Comparative Guide to the Receptor Cross-Reactivity of Becampanel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becampanel (AMP397) is a potent and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported half-maximal inhibitory concentration (IC50) of 11 nM[1][2]. Developed by Novartis, it was investigated for its potential therapeutic applications in epilepsy, neuropathic pain, and cerebral ischemia, though it did not complete clinical trials[1][2]. As a quinoxalinedione derivative, its mechanism of action involves the competitive blockade of AMPA receptors, a key component of fast excitatory synaptic transmission in the central nervous system. This guide provides a comparative overview of the available data on the cross-reactivity of this compound with other neurotransmitter receptors, offering insights into its selectivity profile.
Data Presentation: Receptor Binding Profile of this compound
Quantitative data on the cross-reactivity of this compound across a wide range of receptors is limited in publicly available peer-reviewed literature. However, information from non-peer-reviewed sources and the compound's primary characterization provide a strong indication of its selectivity.
| Receptor | Ligand/Assay | This compound Activity | Data Type | Reference |
| AMPA Receptor | [3H]AMPA Binding | IC50 = 11 nM | Quantitative | [1] |
| Various Receptors, Transporters, Enzymes | Radioligand Binding Panel | No significant effects at concentrations up to 28.6 µM | Qualitative | Eisai data on file (as cited in some publications) |
| NMDA Receptor | Not specified | Not reported in peer-reviewed literature | - | - |
| Kainate Receptor | Not specified | Not reported in peer-reviewed literature | - | - |
Note: The lack of publicly available, peer-reviewed quantitative data for NMDA and Kainate receptors prevents a direct quantitative comparison. The high selectivity suggested by the available information is a key feature of this compound.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the glutamatergic signaling pathway and a typical experimental workflow for assessing receptor binding.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the AMPA receptor. This protocol is based on standard methodologies in the field.
Objective: To determine the inhibitory constant (Ki) of this compound for the AMPA receptor using a competitive binding assay with [3H]AMPA.
Materials:
-
Test Compound: this compound (AMP397)
-
Radioligand: [3H]AMPA
-
Tissue Source: Rat or mouse brain tissue (e.g., cortex or hippocampus)
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN (to enhance agonist binding)
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Homogenizer
-
Centrifuge (capable of 40,000 x g)
-
96-well microplates
-
Filter plates (e.g., GF/B or GF/C glass fiber filters)
-
Vacuum filtration manifold
-
Scintillation counter
-
Scintillation fluid
-
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step three times to remove endogenous glutamate.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
To each well of a 96-well microplate, add:
-
50 µL of Assay Buffer (for total binding) or a saturating concentration of non-radiolabeled glutamate (1 mM) (for non-specific binding).
-
50 µL of varying concentrations of this compound (typically in a log or semi-log dilution series).
-
50 µL of [3H]AMPA at a concentration near its Kd (e.g., 5-10 nM).
-
100 µL of the prepared membrane suspension.
-
-
Incubate the plates at 4°C for 1-2 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]AMPA) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a highly potent and competitive antagonist of the AMPA receptor. While comprehensive, publicly available data on its cross-reactivity with a wide panel of other receptors is scarce, the existing information suggests a high degree of selectivity for its primary target. This selectivity is a desirable characteristic for a therapeutic agent, as it can minimize off-target effects. The provided experimental protocol offers a standard method for assessing the binding affinity of compounds like this compound to their target receptors, which is a critical step in the drug discovery and development process. Further research and publication of preclinical data would be necessary to provide a more complete quantitative comparison of this compound's activity at other neurotransmitter receptors.
References
Comparative Analysis of Becampanel's Selectivity for AMPA Receptor Subunits
A comprehensive guide for researchers and drug development professionals on the selectivity profile of becampanel, a competitive AMPA receptor antagonist, in comparison to other notable AMPA receptor modulators.
This guide provides a detailed comparison of this compound and other key AMPA receptor antagonists, focusing on their selectivity for the GluA1, GluA2, GluA3, and GluA4 subunits. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide valuable insights for the development of novel therapeutics targeting the glutamatergic system.
Introduction to this compound and AMPA Receptor Antagonism
This compound (AMP397) is a potent competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported IC50 value of 11 nM for the inhibition of AMPA-induced currents. As a member of the quinoxalinedione class of antagonists, this compound exerts its effects by competing with the endogenous ligand glutamate for binding to the ligand-binding domain of the AMPA receptor. While the overall potency of this compound is well-documented, a detailed understanding of its selectivity for the four different AMPA receptor subunits (GluA1-4) is crucial for predicting its physiological and potential therapeutic effects. This guide aims to consolidate the available data on this compound's subunit selectivity and compare it with other widely used AMPA receptor antagonists.
Comparative Selectivity of AMPA Receptor Antagonists
The following table summarizes the available quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound and selected alternative AMPA receptor antagonists for different AMPA receptor subunits. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is compiled from various sources.
| Compound | Target | Mechanism of Action | GluA1 | GluA2 | GluA3 | GluA4 | Reference |
| This compound | AMPA Receptor | Competitive Antagonist | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Perampanel | AMPA Receptor | Non-competitive Antagonist | - | - | IC50: 2.1 µM | IC50: 0.56 µM (flip) | [1][2] |
| GYKI 52466 | AMPA Receptor | Non-competitive Antagonist | Less Potent | IC50: 21.9 µM (with GluA4) | - | Less Potent | [3][4] |
| Talampanel | AMPA Receptor | Non-competitive Antagonist | Selective | Selective | Less Selective | Less Selective |
Note: The table highlights a significant gap in the publicly available data regarding the specific subunit selectivity of this compound. While its overall potency is established, its differential effects on GluA1-4 remain to be elucidated.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the AMPA receptor signaling pathway and the experimental workflows used to determine antagonist selectivity.
The diagram above illustrates the canonical AMPA receptor signaling cascade. Glutamate binding to the receptor triggers channel opening, leading to cation influx and neuronal depolarization. This compound, as a competitive antagonist, prevents this activation by blocking the glutamate binding site.
The flowchart above outlines two primary experimental approaches to determine the selectivity of an antagonist for different AMPA receptor subunits. Both electrophysiological and radioligand binding assays are powerful techniques to quantify the potency of a compound at specific receptor isoforms.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to generate selectivity data is critical for interpreting the results. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells and transiently transfect them with cDNA encoding the desired human AMPA receptor subunit (e.g., GluA1, GluA2, GluA3, or GluA4).
-
After 48 hours of expression, harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled competitive antagonist (e.g., [3H]-CNQX), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled AMPA receptor antagonist.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the function of the ion channel and the inhibitory effect of the antagonist.
1. Cell Preparation:
-
Culture HEK293 cells and transiently co-transfect them with cDNA for the desired AMPA receptor subunit and a marker protein (e.g., GFP) for easy identification of transfected cells.
2. Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells. The intracellular solution typically contains a Cs-based solution to block potassium channels, and the extracellular solution is a standard physiological saline.
-
Clamp the cell membrane at a holding potential of -60 mV.
3. Drug Application:
-
Apply a saturating concentration of an AMPA receptor agonist (e.g., 10 mM glutamate) to elicit a maximal current response.
-
After establishing a stable baseline response, co-apply the agonist with increasing concentrations of the antagonist (e.g., this compound).
4. Data Analysis:
-
Measure the peak amplitude of the inward current in the presence of each antagonist concentration.
-
Normalize the current amplitudes to the control response (agonist alone).
-
Plot the normalized current as a function of the antagonist concentration and fit the data with a Hill equation to determine the IC50 value.
Conclusion
This compound is a potent competitive AMPA receptor antagonist. However, a comprehensive understanding of its selectivity for the individual GluA1-4 subunits is currently lacking in the public domain. This information is critical for its application as a research tool and for any future therapeutic development. The provided experimental protocols offer a framework for researchers to conduct their own investigations into the subunit selectivity of this compound and other AMPA receptor modulators. Further research is warranted to fully characterize the pharmacological profile of this compound and to enable a more complete comparative analysis with other AMPA receptor antagonists.
References
- 1. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoxalinedione Antagonists for Ionotropic Glutamate Receptors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of quinoxalinedione antagonists, a significant class of compounds targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These ionotropic glutamate receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system, making them key targets for therapeutic intervention in various neurological disorders, including epilepsy and neurodegenerative diseases.[1]
The development of quinoxalinedione antagonists has progressed from first-generation compounds, like CNQX, to later-generation agents with improved pharmacological properties.[2] This guide objectively compares the performance of prominent quinoxalinedione derivatives, supported by experimental data, and provides detailed methodologies for key assays.
Comparative Performance of Quinoxalinedione Antagonists
The efficacy and selectivity of these antagonists are primarily evaluated based on their binding affinities for different glutamate receptor subtypes (AMPA, Kainate, and NMDA) and their performance in preclinical models.
Data Presentation: Binding Affinity and Receptor Selectivity
The binding affinity (Ki) and half-maximal inhibitory concentration (IC50) are critical measures of a drug's potency. The table below summarizes these values for several key quinoxalinedione antagonists, highlighting their selectivity profile. Lower values indicate higher potency.
| Compound | Receptor Target | Binding Affinity (Ki / IC50) | Selectivity Profile | Reference |
| Fanapanel (ZK-200775) | AMPA/Kainate | Ki: 3.2 nM (vs. Quisqualate) | Highly selective for AMPA/kainate over NMDA receptors. | [3][4] |
| Kainate | Ki: 100 nM | [3] | ||
| NMDA | Ki: 8.5 µM | |||
| Selurampanel (BGG492) | AMPA | IC50: 190 nM | Competitive antagonist at both AMPA and kainate receptors. | |
| CNQX | Kainate | Ki: 2.5 µM | Potent at AMPA/Kainate; also acts non-competitively at the NMDA glycine site. | |
| AMPA (vs. Quisqualate) | Ki: 3.5 µM | |||
| NMDA | Ki: 96 µM | |||
| NBQX | AMPA | Ki: 63 nM | Potent competitive antagonist with >5000-fold selectivity for AMPA/kainate over NMDA receptors. | |
| Kainate | Ki: 78 nM |
Data Presentation: In Vivo Efficacy and Clinical Status
The therapeutic potential of these compounds is further assessed by their efficacy in animal models and their progression through clinical trials.
| Compound | Preclinical Model | Efficacy (ED50 / Key Finding) | Clinical Development Status | Reference |
| Fanapanel (ZK-200775) | Seizure Models (Mouse) | THRD50: 2.9 mg/kg (vs. AMPA-induced seizures) | Development halted due to safety concerns (potential glial toxicity) and intolerable side effects (e.g., sedation, visual impairment). | |
| Selurampanel (BGG492) | Maximal Electroshock Seizure (Mouse) | ED50: ~7 mg/kg | Investigated in clinical trials for epilepsy. | |
| Talampanel | Epilepsy Models | Broad spectrum of action | Development suspended due to a poor pharmacokinetic profile (short half-life of ~3 hours). |
Signaling Pathways and Mechanisms
Quinoxalinedione derivatives primarily act as competitive antagonists at the glutamate binding site on AMPA and kainate receptors. By blocking this site, they prevent glutamate-induced channel opening, thereby inhibiting the influx of Na+ and Ca2+ ions and subsequent neuronal depolarization. This mechanism effectively dampens excessive excitatory signaling implicated in neurological disorders.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the objective comparison of antagonist performance.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from specific brain regions (e.g., rat cerebral cortex) known to have a high density of the target receptors.
-
Incubation: The membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]-AMPA) and varying concentrations of the unlabeled test compound (the quinoxalinedione antagonist).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Anticonvulsant Activity Assessment
Animal models of seizures are used to evaluate the in vivo efficacy of antagonist compounds. The pentylenetetrazol (PTZ)-induced seizure model is a common method.
Methodology:
-
Animal Preparation: Rodents (typically mice or rats) are acclimatized to the laboratory environment.
-
Drug Administration: Animals are divided into groups and administered either the vehicle (control) or varying doses of the quinoxalinedione antagonist, typically via intraperitoneal (i.p.) injection.
-
Seizure Induction: After a specific pretreatment time, a convulsant dose of PTZ is administered subcutaneously.
-
Observation: Each animal is observed individually for a set period (e.g., 30 minutes) for the onset and severity of seizures, which can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: The dose of the antagonist that protects 50% of the animals from tonic-clonic seizures (ED50) is calculated. Other parameters, such as the latency to the first seizure, are also compared between groups.
References
Becampanel: A Comparative Analysis of Potency Against Other AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Becampanel, a competitive AMPA receptor antagonist, with other notable AMPA receptor antagonists. The information is presented to aid researchers and drug development professionals in their evaluation of these compounds for therapeutic and investigational purposes. All quantitative data is supported by experimental evidence and methodologies are detailed for key experiments.
Introduction to AMPA Receptor Antagonism
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Its over-activation is implicated in a variety of neurological disorders, including epilepsy, excitotoxicity following stroke, and neurodegenerative diseases. Consequently, antagonists of the AMPA receptor are of significant interest as potential therapeutic agents. These antagonists can be broadly classified into two categories:
-
Competitive Antagonists: These compounds bind to the same site on the AMPA receptor as the endogenous agonist, glutamate, thereby preventing receptor activation.
-
Non-competitive Antagonists: These compounds bind to an allosteric site on the receptor, a location distinct from the glutamate-binding site, to inhibit receptor function.
This guide will focus on comparing the in vitro potency of this compound against other antagonists from both classes, primarily using the half-maximal inhibitory concentration (IC50) as a key metric.
Comparative Potency of AMPA Receptor Antagonists
The following tables summarize the in vitro potency of this compound and other selected AMPA receptor antagonists. It is crucial to note that IC50 values can vary depending on the experimental conditions, such as the specific AMPA receptor subunit composition, the agonist used, and the presence of allosteric modulators.
Competitive AMPA Receptor Antagonists
| Compound | IC50 | Receptor Subtype(s) | Experimental System | Noteworthy Experimental Conditions |
| This compound | 11 nM | Not Specified | Not Specified | Not Specified |
| NBQX | 6.6 ± 0.4 nM | GluA1 | HEK293 cells | In the absence of stargazin |
| 12.6 ± 1.2 nM | GluA1/stargazin complex | HEK293 cells | In the presence of stargazin | |
| CNQX | 1.5 ± 0.3 µM | Wild-type GluA3 | Not Specified | Determined against a non-saturating agonist concentration |
| 220 ± 30 nM | GluA1/stargazin complex | Not Specified | Determined in the presence of CTZ |
Non-competitive AMPA Receptor Antagonists
| Compound | IC50 | Receptor Subtype(s) | Experimental System | Noteworthy Experimental Conditions |
| Perampanel | 93 nM | Cultured rat cortical neurons | Intracellular Ca2+ influx assay | AMPA-induced Ca2+ increase |
| 0.23 µM | Rat hippocampal slices | Field EPSP recording | Inhibition of synaptic transmission | |
| 0.88 ± 0.06 µM | GluA2Δl | HEK293 cells | In the presence of 30 µM cyclothiazide (CTZ)[1] | |
| 0.89 ± 0.07 µM | GluA2WT | HEK293 cells | In the presence of 30 µM cyclothiazide (CTZ)[1] | |
| GYKI 52466 | 7.8 µM | Rat hippocampal slices | Field EPSP recording | Inhibition of AMPA receptor-mediated field EPSPs[2] |
| 18.9 ± 1.8 µM | GluA2Δl | HEK293 cells | In the presence of 30 µM cyclothiazide (CTZ)[1] | |
| 14.5 ± 1.6 µM | GluA2WT | HEK293 cells | In the presence of 30 µM cyclothiazide (CTZ)[1] | |
| 43.20 ± 6.61 µM | GluA2-γ2EM construct | HEK293T cells | In the presence of 100 µM CTZ | |
| GYKI 53655 | 34 ± 3.6 µM | Homotetrameric GluA3 receptors | HEK293 cells | Whole-cell patch clamp in the presence of CTZ |
| CP 465022 | 0.76 ± 0.14 µM | GluA2Δl | HEK293 cells | In the presence of 30 µM cyclothiazide (CTZ) |
| 0.76 ± 0.03 µM | GluA2WT | HEK293 cells | In the presence of 30 µM cyclothiazide (CTZ) |
Experimental Protocols
The determination of antagonist potency is highly dependent on the experimental methodology employed. Below are detailed descriptions of two common techniques used to derive the IC50 values presented in this guide.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion flow through AMPA receptors in response to an agonist, and the subsequent inhibition of this current by an antagonist.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells or neurons are cultured on coverslips.
-
Cells are transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).
2. Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of a microscope.
-
The chamber is continuously perfused with an external solution (artificial cerebrospinal fluid or similar) to maintain cell viability.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
3. Obtaining a Whole-Cell Recording:
-
The micropipette is advanced towards a target cell until it forms a high-resistance seal with the cell membrane (a "giga-seal").
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
4. Data Acquisition:
-
The cell is voltage-clamped at a holding potential (typically -60 to -70 mV).
-
An AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell, evoking an inward current.
-
The antagonist is then co-applied with the agonist at varying concentrations.
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist.
5. Data Analysis:
-
The percentage of inhibition of the agonist-evoked current is calculated for each antagonist concentration.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the antagonist concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Radioligand Binding Assay
This method measures the ability of an antagonist to displace a radiolabeled ligand from the AMPA receptor.
1. Membrane Preparation:
-
Brain tissue or cells expressing the target AMPA receptor are homogenized in a buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
2. Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA).
-
Increasing concentrations of the unlabeled antagonist (the "competitor") are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Binding:
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
5. Data Analysis:
-
The amount of specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the antagonist that displaces 50% of the specific binding of the radioligand, is determined from this curve.
Visualizing Key Pathways and Processes
To further elucidate the context of AMPA receptor antagonism, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
Caption: Simplified AMPA receptor signaling pathway and points of intervention for antagonists.
Caption: General experimental workflows for determining antagonist potency.
References
A Comparative Review of Becampanel and its Alternatives as AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of becampanel, a competitive AMPA receptor antagonist, with its alternatives. The focus is on compounds targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission in the central nervous system. Dysregulation of AMPA receptor signaling is implicated in various neurological disorders, making it a key target for therapeutic intervention. This document summarizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to aid in research and drug development.
Executive Summary
This compound (AMP397) is a potent competitive antagonist of the AMPA receptor with an IC50 of 11 nM.[1] It was investigated for the treatment of epilepsy, neuropathic pain, and cerebral ischemia but did not complete clinical trials.[1] This review compares this compound with other prominent AMPA receptor antagonists, including the clinically successful non-competitive antagonist perampanel, the discontinued non-competitive antagonist talampanel, and other preclinical compounds like GYKI 52466 and CP-465022. The comparison highlights differences in their mechanism of action, potency, preclinical efficacy, and clinical outcomes.
Data Presentation: Quantitative Comparison of AMPA Receptor Antagonists
The following tables summarize the in vitro potency and in vivo efficacy of this compound and its key alternatives.
Table 1: In Vitro Potency of AMPA Receptor Antagonists
| Compound | Mechanism of Action | Target | Assay | IC50 | Reference |
| This compound | Competitive Antagonist | AMPA Receptor | Radioligand Binding | 11 nM | [1] |
| Perampanel | Non-competitive Antagonist | AMPA Receptor | Inhibition of AMPA-induced Ca2+ influx in cultured rat cortical neurons | 93 nM | [2] |
| Inhibition of AMPA receptor-mediated field EPSPs in rat hippocampal slices | 0.23 µM | [3] | |||
| Talampanel | Non-competitive Antagonist | AMPA Receptor | Inhibition of AMPA receptor function | ~1 µM | |
| GYKI 52466 | Non-competitive Antagonist | AMPA Receptor | Inhibition of AMPA-activated currents in cultured rat hippocampal neurons | 11 µM | |
| Inhibition of AMPA receptor-mediated field EPSPs in rat hippocampal slices | 7.8 µM | ||||
| CP-465022 | Non-competitive Antagonist | AMPA Receptor | Inhibition of AMPA receptor-mediated currents in rat cortical neurons | 25 nM |
Table 2: Preclinical Anticonvulsant Activity of Perampanel in Rodent Models
| Seizure Model | Species | ED50 (mg/kg, p.o.) | Reference |
| Audiogenic Seizures (DBA/2 mice) | Mouse | 0.47 | |
| Maximal Electroshock (MES) | Mouse | 1.6 | |
| Pentylenetetrazole (PTZ) | Mouse | 0.94 | |
| 6 Hz | Mouse | 1.6 (32 mA) |
Table 3: Clinical Efficacy of Perampanel in Refractory Partial-Onset Seizures (Pooled Phase III Data)
| Treatment Group | Median % Change in Seizure Frequency | 50% Responder Rate | Reference |
| Placebo | -12.8% | 19.3% | |
| Perampanel 4 mg/day | -23.3% | 28.5% | |
| Perampanel 8 mg/day | -28.8% | 35.3% | |
| Perampanel 12 mg/day | -27.2% | 35.0% |
Table 4: Clinical Efficacy of Talampanel in Refractory Partial Seizures (Phase II Crossover Trial)
| Outcome | Result | Reference |
| Median Seizure Reduction | 21% (p=0.001 vs. placebo) | |
| Patients with fewer seizures on talampanel | 80% | |
| Common Adverse Events | Dizziness (52%), Ataxia (26%) |
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
The following diagram illustrates the central role of the AMPA receptor in excitatory synaptic transmission. Glutamate released from the presynaptic terminal binds to the AMPA receptor, leading to the influx of sodium ions and depolarization of the postsynaptic membrane. This process is fundamental to synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. AMPA receptor antagonists, such as this compound and perampanel, block this process, thereby reducing neuronal hyperexcitability.
Caption: AMPA Receptor Signaling and Points of Antagonist Intervention.
Experimental Workflow for Screening AMPA Receptor Antagonists
The discovery and development of novel AMPA receptor antagonists typically follow a structured workflow, beginning with high-throughput screening and progressing through a series of in vitro and in vivo assays to identify promising lead candidates for clinical development.
Caption: A typical drug discovery pipeline for AMPA receptor antagonists.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroshock device capable of delivering a constant alternating current. Corneal electrodes are used for stimulation.
-
Procedure:
-
Administer the test compound (e.g., perampanel) or vehicle orally at a predetermined time before the test.
-
Apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.
-
Place the corneal electrodes on the eyes of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Audiogenic Seizure Model
This model is used to evaluate anticonvulsant activity in genetically susceptible strains of mice (e.g., DBA/2) that exhibit seizures in response to a high-intensity auditory stimulus.
-
Animals: DBA/2 mice, typically between 21 and 28 days of age when susceptibility is maximal.
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a 100-120 dB stimulus).
-
Procedure:
-
Administer the test compound or vehicle to the mice.
-
Place the mouse individually into the test chamber.
-
After a brief acclimatization period, present the auditory stimulus for a fixed duration (e.g., 60 seconds).
-
Observe the mouse for a characteristic seizure sequence: wild running, followed by clonic and then tonic convulsions, and potentially respiratory arrest.
-
-
Data Analysis: The ability of the test compound to prevent the different phases of the seizure is recorded. The ED50 is the dose that prevents seizures in 50% of the animals.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of antagonists on AMPA receptor-mediated currents in individual neurons.
-
Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured neurons.
-
Apparatus: A patch-clamp amplifier, a microscope with micromanipulators, and a perfusion system.
-
Procedure:
-
A glass micropipette filled with an internal solution is brought into contact with the membrane of a neuron to form a high-resistance seal (gigaohm seal).
-
The membrane patch is then ruptured by applying gentle suction, establishing a whole-cell recording configuration.
-
The neuron is voltage-clamped at a holding potential (e.g., -70 mV).
-
AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers or by applying an AMPA receptor agonist (e.g., glutamate or AMPA) via the perfusion system.
-
The test compound is then applied through the perfusion system at various concentrations, and the resulting inhibition of the AMPA receptor-mediated current is measured.
-
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the AMPA receptor-mediated current is determined as the IC50.
Discussion
The data presented in this guide highlight the diversity within the class of AMPA receptor antagonists. This compound, as a competitive antagonist, exhibits high potency in vitro. However, its development was halted, suggesting potential issues with its in vivo properties or clinical performance that are not fully disclosed in the public domain.
In contrast, perampanel, a non-competitive antagonist, has successfully navigated clinical trials and is now an approved antiepileptic drug. Its broad-spectrum anticonvulsant activity in preclinical models translated to significant efficacy in reducing seizure frequency in patients with refractory partial-onset seizures. The non-competitive mechanism of action may offer advantages, potentially providing a more consistent blockade of AMPA receptor function in the presence of high synaptic glutamate concentrations that can occur during seizures.
Talampanel, another non-competitive antagonist, also showed promise in early clinical trials, with a demonstrated reduction in seizure frequency. However, its development was discontinued, reportedly due to an unfavorable pharmacokinetic profile and tolerability issues, including a short half-life requiring frequent dosing.
Other compounds like GYKI 52466 and CP-465022 have been valuable research tools. GYKI 52466 was one of the first selective non-competitive AMPA receptor antagonists and paved the way for the development of compounds like talampanel. CP-465022 is a potent and selective non-competitive antagonist that, despite its efficacy in blocking AMPA receptors and seizures in animal models, failed to show neuroprotective effects in models of cerebral ischemia.
Conclusion
The landscape of AMPA receptor antagonists is diverse, with both competitive and non-competitive modulators showing significant potential for the treatment of neurological disorders. While this compound represents a potent competitive antagonist, its clinical development was not pursued. The success of the non-competitive antagonist perampanel underscores the therapeutic viability of this target. Future research in this area may focus on developing antagonists with improved pharmacokinetic profiles, better tolerability, and potentially subtype-selective activity to minimize side effects and broaden their therapeutic applications beyond epilepsy. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of novel AMPA receptor modulators.
References
- 1. Efficacy and safety of adjunctive perampanel for the treatment of refractory partial seizures: a pooled analysis of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of adjunctive perampanel in patients with refractory partial-onset seizures: results of randomized global phase III study 305 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
